Product packaging for Lomitapide-d8(Cat. No.:)

Lomitapide-d8

Cat. No.: B12300079
M. Wt: 701.8 g/mol
InChI Key: MBBCVAKAJPKAKM-WKAGHQRMSA-N
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Description

Lomitapide-d8 is a useful research compound. Its molecular formula is C39H37F6N3O2 and its molecular weight is 701.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H37F6N3O2 B12300079 Lomitapide-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H37F6N3O2

Molecular Weight

701.8 g/mol

IUPAC Name

9-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide

InChI

InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2,21D2,22D2

InChI Key

MBBCVAKAJPKAKM-WKAGHQRMSA-N

Isomeric SMILES

[2H]C([2H])(C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NCC(F)(F)F)C([2H])([2H])C([2H])([2H])C([2H])([2H])N4CCC(CC4)NC(=O)C5=CC=CC=C5C6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Role of Lomitapide-d8 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Lomitapide-d8 as an internal standard in the bioanalytical quantification of Lomitapide. It provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and essential data for researchers and professionals in drug development.

Introduction: The Significance of Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1] The use of an appropriate internal standard (IS) is a critical component of a robust LC-MS/MS method, correcting for variability during sample preparation, injection, and ionization.[2]

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice.[2][3] Being chemically identical to the analyte, it co-elutes during chromatography and exhibits similar behavior during extraction and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, yet distinguishable, nature enables the SIL-IS to effectively compensate for matrix effects and variations in analytical conditions, leading to highly accurate and precise quantification.[4]

Mechanism of Action: Lomitapide and its Deuterated Analog

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[5] MTP is an essential intracellular lipid transfer protein responsible for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver (Very Low-Density Lipoprotein, VLDL) and intestine (chylomicrons). By inhibiting MTP, Lomitapide effectively reduces the secretion of these lipoproteins, leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C).[5]

This compound is a deuterated form of Lomitapide, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass but with the same chemical properties as Lomitapide. In an LC-MS/MS assay, Lomitapide and this compound are extracted and analyzed simultaneously. The instrument measures the peak area ratio of the analyte to the internal standard. Because the IS is added at a known concentration to all samples (including calibration standards, quality controls, and unknown study samples), any loss or variation during the analytical process will affect both the analyte and the IS to the same extent. This allows for the accurate calculation of the analyte concentration in the unknown samples.

Experimental Protocol: A Representative LC-MS/MS Method

While specific, detailed protocols for the bioanalysis of Lomitapide using this compound are often proprietary and not publicly available, the following represents a comprehensive and robust methodology based on established principles of bioanalytical method development for small molecules in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma.

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject a defined volume (e.g., 10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical chromatographic conditions for the separation of Lomitapide.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Multiple Reaction Monitoring (MRM) Transitions:
LomitapidePrecursor Ion (m/z) -> Product Ion (m/z) [Specific values would be optimized during method development]
This compoundPrecursor Ion (m/z) -> Product Ion (m/z) [Specific values would be optimized during method development, expected to be +8 Da for the precursor ion compared to Lomitapide]
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Quantitative Data and Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the expected quantitative performance of a validated LC-MS/MS assay for Lomitapide using this compound as an internal standard, based on FDA and EMA guidelines.[6]

Table 1: Calibration Curve and Linearity
ParameterTypical Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99
Table 2: Accuracy and Precision
Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Lower Limit of Quantification (LLOQ) 1≤ 20%± 20%≤ 20%± 20%
Low QC 3≤ 15%± 15%≤ 15%± 15%
Medium QC 100≤ 15%± 15%≤ 15%± 15%
High QC 800≤ 15%± 15%≤ 15%± 15%
Table 3: Recovery and Matrix Effect
ParameterExpected Result
Extraction Recovery Consistent, precise, and reproducible across the calibration range.
Matrix Effect Minimal to no significant ion suppression or enhancement observed.

Visualizing the Workflow and Mechanisms

Lomitapide's Mechanism of Action

Lomitapide_Mechanism cluster_liver Hepatocyte cluster_intestine Enterocyte MTP MTP VLDL_assembly VLDL Assembly MTP->VLDL_assembly Required for ApoB ApoB ApoB->VLDL_assembly TG Triglycerides TG->VLDL_assembly VLDL VLDL VLDL_assembly->VLDL Forms Reduced Plasma LDL-C Reduced Plasma LDL-C VLDL->Reduced Plasma LDL-C MTP_intestine MTP Chylomicron_assembly Chylomicron Assembly MTP_intestine->Chylomicron_assembly Required for ApoB48 ApoB-48 ApoB48->Chylomicron_assembly Dietary_Fat Dietary Fat Dietary_Fat->Chylomicron_assembly Chylomicrons Chylomicrons Chylomicron_assembly->Chylomicrons Forms Reduced Plasma Triglycerides Reduced Plasma Triglycerides Chylomicrons->Reduced Plasma Triglycerides Lomitapide Lomitapide Lomitapide->MTP Inhibits Lomitapide->MTP_intestine Inhibits

Caption: Mechanism of Lomitapide action in the liver and intestine.

Bioanalytical Workflow with this compound

Bioanalytical_Workflow Plasma_Sample Plasma Sample (with unknown Lomitapide) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Concentration_Determination Concentration Determination Data_Analysis->Concentration_Determination

Caption: Experimental workflow for Lomitapide quantification.

The Logic of Internal Standard Correction

IS_Correction_Logic cluster_sample Sample Processing Analyte Lomitapide Analyte_IS_Mix Analyte + IS Mix Analyte->Analyte_IS_Mix IS This compound IS->Analyte_IS_Mix Extraction_Variability Extraction Variability Analyte_IS_Mix->Extraction_Variability Ionization_Variability Ionization Variability Extraction_Variability->Ionization_Variability LC_MS LC-MS/MS Analysis Ionization_Variability->LC_MS Peak_Area_Ratio Peak Area Ratio (Analyte / IS) LC_MS->Peak_Area_Ratio Accurate_Quantification Accurate Quantification Peak_Area_Ratio->Accurate_Quantification

Caption: Logical relationship of internal standard correction.

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of Lomitapide by LC-MS/MS. Its chemical similarity to the analyte ensures that it accurately reflects and corrects for variations inherent in the analytical process. The implementation of a robust and validated LC-MS/MS method, as outlined in this guide, is essential for generating high-quality pharmacokinetic and toxicokinetic data, thereby supporting the safe and effective development of Lomitapide and other novel therapeutics. The principles and methodologies described herein provide a solid foundation for researchers and drug development professionals to establish reliable bioanalytical assays.

References

Lomitapide-d8 Certificate of Analysis and technical data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Lomitapide-d8, including its certificate of analysis, physicochemical properties, and relevant biological context.

This compound is the deuterated form of Lomitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTTP).[1][2] It is primarily intended for use as an internal standard in analytical and pharmacokinetic research, particularly for the quantification of Lomitapide in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotope labeling of this compound allows for precise and accurate measurement of the parent compound, Lomitapide.[2]

Certificate of Analysis and Technical Data

The following tables summarize the typical physicochemical properties and specifications for this compound, based on data from various suppliers.

Table 1: Identity and Formulation
ParameterSpecification
Formal Name N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide
Synonyms AEGR-733-d8, BMS-201038-d8
CAS Number 2459377-96-7
Molecular Formula C₃₉H₂₉D₈F₆N₃O₂
Molecular Weight 701.8 g/mol
Formulation A crystalline solid
Table 2: Purity and Stability
ParameterSpecification
Purity ≥99% deuterated forms (d₁-d₈)[1]
Overall Purity >99.00%[3]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]
Table 3: Physicochemical Properties
ParameterSpecification
Solubility Soluble in Acetonitrile[1]
Shipping Typically shipped at room temperature in the continental US; may vary elsewhere[1]

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are often specific to the laboratory and the matrix being analyzed. However, based on its intended use as an internal standard, the following outlines the general methodologies for its application in LC-MS/MS for the quantification of Lomitapide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Lomitapide

This method is commonly employed for the accurate measurement of drug concentrations in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: A common method for extracting small molecules from plasma or serum. An organic solvent, such as acetonitrile, is added to the biological sample containing the analyte (Lomitapide) and the internal standard (this compound). This denatures and precipitates the proteins.

  • Liquid-Liquid Extraction (LLE): An alternative method where the sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic layer, which is then separated and evaporated.

  • Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.

2. Chromatographic Separation (HPLC):

  • Column: A C18 reversed-phase column is typically used for the separation of non-polar compounds like Lomitapide.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used to achieve optimal separation.

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Injection Volume: Usually in the range of 5-20 µL.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for molecules like Lomitapide.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Lomitapide) and the internal standard (this compound).

    • The precursor ion is the protonated molecule [M+H]⁺ of Lomitapide and this compound.

    • The product ions are specific fragments generated by collision-induced dissociation (CID) of the precursor ions in the mass spectrometer.

  • Quantification: The concentration of Lomitapide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Lomitapide and a fixed concentration of this compound.

The following diagram illustrates a general workflow for a typical LC-MS/MS experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction HPLC HPLC Separation (e.g., C18 column) Extraction->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quantification

A generalized workflow for the quantification of Lomitapide using this compound as an internal standard by LC-MS/MS.

Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTTP)

Lomitapide, the non-deuterated form of this compound, functions by inhibiting the microsomal triglyceride transfer protein (MTTP). MTTP is a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.

In the liver, MTTP facilitates the transfer of triglycerides, cholesterol esters, and phospholipids to apoB-100, a crucial step in the formation of very-low-density lipoproteins (VLDL). Similarly, in the intestine, MTTP is required for the assembly of chylomicrons, which transport dietary fats.

By inhibiting MTTP, Lomitapide effectively blocks the assembly of these apoB-containing lipoproteins. This leads to a significant reduction in the secretion of VLDL from the liver and chylomicrons from the intestine. Consequently, there is a marked decrease in the plasma levels of VLDL, low-density lipoprotein (LDL) cholesterol (as VLDL is a precursor to LDL), and triglycerides.

The following diagram illustrates the signaling pathway of Lomitapide's mechanism of action.

mttp_inhibition_pathway cluster_liver Hepatocyte (Liver) cluster_intestine Enterocyte (Intestine) cluster_bloodstream Bloodstream TG_CE_PL_liver Triglycerides (TG) Cholesterol Esters (CE) Phospholipids (PL) MTTP_liver MTTP TG_CE_PL_liver->MTTP_liver ApoB100 Apolipoprotein B-100 ApoB100->MTTP_liver VLDL VLDL Assembly MTTP_liver->VLDL VLDL_secretion VLDL Secretion VLDL->VLDL_secretion Reduced_VLDL Reduced VLDL & LDL VLDL_secretion->Reduced_VLDL Leads to Dietary_Fats Dietary Fats MTTP_intestine MTTP Dietary_Fats->MTTP_intestine ApoB48 Apolipoprotein B-48 ApoB48->MTTP_intestine Chylomicron Chylomicron Assembly MTTP_intestine->Chylomicron Chylomicron_secretion Chylomicron Secretion Chylomicron->Chylomicron_secretion Reduced_Chylomicrons Reduced Chylomicrons Chylomicron_secretion->Reduced_Chylomicrons Leads to Lomitapide Lomitapide Lomitapide->MTTP_liver Inhibits Lomitapide->MTTP_intestine Inhibits

The inhibitory effect of Lomitapide on the MTTP-mediated assembly and secretion of apoB-containing lipoproteins.

References

The Gold Standard: A Technical Guide to the Role of Stable Isotope-Labeled Standards in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate measurement of a drug's concentration in biological matrices is paramount to understanding its pharmacokinetic (PK) profile. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining a drug's safety and efficacy. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis, offering unparalleled accuracy and precision. This guide provides an in-depth technical overview of the core principles, experimental protocols, and profound impact of SIL-IS in pharmacokinetic studies.

The Principle of Isotope Dilution: The Foundation of Accuracy

The cornerstone of using SIL-IS is the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of a SIL-IS, which is a version of the drug molecule where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), is added to the biological sample at the earliest stage of processing.[][2][3] The SIL-IS is chemically identical to the analyte of interest, ensuring that it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5]

Because the SIL-IS and the analyte exhibit the same physicochemical properties, any sample loss during extraction or variability in ionization efficiency (matrix effects) will affect both compounds equally.[4][5] The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification of the analyte can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.[4][5]

Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_standard Addition of Standard cluster_extraction Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis Analyte Analyte SIL_IS SIL-IS Sample_Loss Potential Sample Loss SIL_IS->Sample_Loss Both analyte and SIL-IS are equally affected MS_Detection Mass Spectrometer Detection Sample_Loss->MS_Detection Data_Analysis Data Analysis (Ratio Measurement) MS_Detection->Data_Analysis Measures separate signals for analyte and SIL-IS Final_Concentration Final Analyte Concentration Data_Analysis->Final_Concentration Accurate Quantification

Principle of Isotope Dilution Mass Spectrometry.

The Decisive Advantage: SIL-IS vs. Analog Internal Standards

While structural analog internal standards, which are molecules with similar but not identical structures to the analyte, can correct for some variability, they do not co-elute perfectly with the analyte and may have different extraction recoveries and ionization efficiencies.[5][6] This can lead to inaccurate quantification, especially in the presence of significant matrix effects.[7][8] SIL-IS, by their nature, provide the most accurate correction.

ParameterStable Isotope-Labeled ISStructural Analog ISNo Internal Standard
Correction for Sample Loss ExcellentModerateNone
Correction for Matrix Effects ExcellentPartialNone
Co-elution with Analyte IdenticalSimilarN/A
Accuracy HighModerateLow
Precision HighModerateLow
Cost HighModerateLow
Availability May require custom synthesisGenerally more availableN/A
Table 1: Comparison of Internal Standard Types.
Quantitative Impact on Pharmacokinetic Parameters

The choice of internal standard can significantly impact the derived pharmacokinetic parameters. Studies have shown that the use of SIL-IS leads to more precise and accurate determination of key parameters like Area Under the Curve (AUC), Maximum Concentration (Cmax), and half-life (t1/2).

DrugInternal Standard TypeKey FindingReference
Everolimus Stable Isotope-Labeled (everolimus-d4) vs. Analog (32-desmethoxyrapamycin)Everolimus-d4 showed a better correlation with an independent LC-MS/MS method (slope of 0.95 vs. 0.83).[9][9]
Lapatinib Stable Isotope-Labeled (lapatinib-d3) vs. Non-Isotope-Labeled (zileuton)Only the SIL-IS could correct for the interindividual variability in the recovery of lapatinib from patient plasma samples, which varied up to 3.5-fold.[10][10]
Tacrolimus Stable Isotope-Labeled (TAC 13C,D2) vs. Analog (ascomycin)Both internal standards provided satisfactory precision and accuracy, with the SIL-IS perfectly compensating for matrix effects.[11][11]
Carvedilol Deuterium-Labeled ISA slight difference in retention time due to the deuterium isotope effect resulted in a different degree of ion suppression between the analyte and the SIL-IS, affecting the accuracy of the method in certain plasma lots.[8][8]
Table 2: Impact of Internal Standard Choice on Bioanalytical Results.

Experimental Protocols: A Step-by-Step Guide

A typical pharmacokinetic study using SIL-IS and LC-MS/MS involves several critical steps, from sample collection to data analysis.

Sample Collection and Handling
  • Matrix: Human or animal plasma, serum, or whole blood are the most common matrices.

  • Anticoagulant: If plasma is used, an appropriate anticoagulant (e.g., EDTA, heparin) must be selected.

  • Storage: Samples should be stored frozen (typically at -20°C or -80°C) to ensure analyte stability.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare concentrated stock solutions of the analyte and SIL-IS in an appropriate organic solvent.[4]

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.[12][13]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

Sample Preparation

The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte.

This is a simple and common method for removing proteins from plasma or serum.

  • Aliquot Sample: Transfer a known volume of the plasma sample (e.g., 100 µL) to a clean tube.

  • Add SIL-IS: Add a small, precise volume of the SIL-IS working solution to the sample.

  • Add Precipitation Solvent: Add a water-miscible organic solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample), to precipitate the proteins.[14][15]

  • Vortex: Vortex the sample to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant containing the analyte and SIL-IS to a new tube for analysis.

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.

  • Condition the SPE Cartridge: Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

  • Load the Sample: Load the pre-treated plasma sample (to which the SIL-IS has been added) onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte and SIL-IS.

  • Elute the Analyte: Elute the analyte and SIL-IS from the cartridge with a strong solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The sample extract is injected into an HPLC or UPLC system to separate the analyte and SIL-IS from other components. A C18 column is commonly used for the analysis of small molecule drugs.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the SIL-IS, providing high selectivity and sensitivity.

Data Analysis
  • Peak Integration: The peak areas of the analyte and the SIL-IS are integrated.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the SIL-IS against the analyte concentration for the calibration standards.

  • Quantification: The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured peak area ratios.

Pharmacokinetic Study Workflow with SIL-IS cluster_dosing Dosing cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Dosing Administer Drug to Study Subject Sampling Collect Biological Samples (e.g., Blood, Plasma) Dosing->Sampling Add_IS Add SIL-IS to Samples, Calibrators, and QCs Sampling->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Processing Data Processing: Peak Integration, Ratio Calculation LC_MS->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental) Data_Processing->PK_Modeling PK_Parameters Determine PK Parameters (AUC, Cmax, t1/2) PK_Modeling->PK_Parameters

Pharmacokinetic Study Workflow with SIL-IS.

Decision Making in Internal Standard Selection

The choice of an appropriate internal standard is a critical decision in bioanalytical method development.

Decision Tree for Internal Standard Selection Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Consider_Analog Consider a Structural Analog IS SIL_Available->Consider_Analog No Isotopic_Purity Is the isotopic purity of the SIL-IS high? Use_SIL->Isotopic_Purity Analog_Properties Does the analog have similar physicochemical properties (pKa, logP, solubility)? Consider_Analog->Analog_Properties Validate_Analog Thoroughly validate the analog IS for matrix effects, recovery, and stability Analog_Properties->Validate_Analog Yes No_Suitable_Analog Re-evaluate method or consider custom synthesis of SIL-IS Analog_Properties->No_Suitable_Analog No Proceed_Validation Proceed with Method Validation Validate_Analog->Proceed_Validation Isotopic_Purity->No_Suitable_Analog No Check_Exchange Is there potential for isotope exchange? Isotopic_Purity->Check_Exchange Yes Check_Exchange->No_Suitable_Analog Yes Check_Exchange->Proceed_Validation No

Decision Tree for Internal Standard Selection.

Conclusion

The use of stable isotope-labeled internal standards in pharmacokinetic studies represents a significant advancement in bioanalytical science. By providing a robust and reliable method for correcting for experimental variability, SIL-IS enables the generation of high-quality pharmacokinetic data that is essential for the successful development of new drugs. While the initial cost and availability of SIL-IS can be a consideration, the unparalleled accuracy and precision they afford make them an indispensable tool for researchers, scientists, and drug development professionals committed to the highest standards of scientific rigor.

References

Lomitapide-d8 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Lomitapide-d8, a deuterated internal standard crucial for the accurate quantification of the lipid-lowering agent Lomitapide. This document outlines suppliers, purchasing details, the mechanism of action of Lomitapide, and detailed experimental protocols for its use and evaluation.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. The following table summarizes key purchasing information to facilitate procurement for research purposes.

SupplierCatalog Number(s)Available QuantitiesPurityPrice (USD)
Cayman Chemical 28764500 µg, 1 mg≥99% deuterated forms (d1-d8)$219 (500 µg), $348 (1 mg)
Bertin Bioreagent 287641 mg, 500 µgNot SpecifiedContact for pricing
Sapphire North America 28764500 µg, 1 mg≥99% deuterated forms (d1-d8)$219 (500 µg), $348 (1 mg)
Simson Pharma Limited Not specifiedCustom SynthesisCertificate of Analysis providedContact for pricing
MedchemExpress HY-13116S1Not specifiedNot specifiedGet quote
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Core Technical Data

ParameterValue
CAS Number 2459377-96-7[1]
Molecular Formula C₃₉H₂₉D₈F₆N₃O₂[1]
Formula Weight 701.8 g/mol [1]
Synonyms AEGR-733-d8, BMS-201038-d8[2]
Storage Temperature -20°C[1]
Solubility Soluble in Acetonitrile[1][2]
Physical Form Crystalline Solid[1]

Mechanism of Action: MTP Inhibition

Lomitapide, the non-deuterated parent compound of this compound, functions as a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][3][4] MTP is a critical intracellular lipid transfer protein located within the lumen of the endoplasmic reticulum of hepatocytes and enterocytes.[4][5] Its primary role is to facilitate the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][5][6]

By binding to and inhibiting MTP, Lomitapide effectively blocks the loading of triglycerides onto ApoB.[3] This disruption of lipoprotein assembly leads to a significant reduction in the secretion of VLDL and chylomicrons into the bloodstream.[3][6] Consequently, there is a downstream decrease in the plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and ApoB.[1][4] This mechanism of action makes Lomitapide a therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C.[4]

Lomitapide_Mechanism_of_Action cluster_Hepatocyte Hepatocyte / Enterocyte cluster_Bloodstream Bloodstream ER Endoplasmic Reticulum VLDL_Chylomicron_Secreted Secreted VLDL / Chylomicrons ER->VLDL_Chylomicron_Secreted Secretion ApoB Apolipoprotein B (ApoB) VLDL_Chylomicron VLDL / Chylomicron Assembly ApoB->VLDL_Chylomicron Triglycerides Triglycerides Triglycerides->VLDL_Chylomicron MTP Microsomal Triglyceride Transfer Protein (MTP) MTP->VLDL_Chylomicron Facilitates assembly LDL LDL Cholesterol VLDL_Chylomicron_Secreted->LDL Metabolism Lomitapide Lomitapide Lomitapide->MTP Inhibits

Lomitapide's inhibition of MTP blocks lipoprotein assembly.

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based quantification of Lomitapide. Below are representative protocols for key experiments related to the analysis and functional assessment of Lomitapide.

Quantification of Lomitapide by LC-MS/MS using this compound

This protocol outlines a general procedure for the quantification of Lomitapide in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of Lomitapide concentrations).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions (Illustrative):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Lomitapide: Q1/Q3 transition to be determined (e.g., based on fragmentation of the parent ion).

    • This compound: Q1/Q3 transition to be determined (shifted by 8 Da from the parent compound).

  • Data Analysis: Quantify Lomitapide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Workflow for LC-MS/MS quantification of Lomitapide.
In Vitro MTP Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of Lomitapide on MTP.

1. Reagents and Materials:

  • Purified MTP.

  • Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein).

  • Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Lomitapide stock solution in DMSO.

2. Assay Procedure:

  • In a 96-well plate, add assay buffer.

  • Add varying concentrations of Lomitapide (or vehicle control) to the wells.

  • Add purified MTP to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the transfer reaction by adding the donor and acceptor vesicles.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in a change in the fluorescence signal.

  • Calculate the rate of lipid transfer for each Lomitapide concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Lomitapide concentration. A known IC₅₀ for Lomitapide is approximately 0.5 nM in a triglyceride transfer assay.[1][7]

ApoB Secretion Assay in HepG2 Cells

This protocol details a method to assess the effect of Lomitapide on the secretion of ApoB from the human hepatoma cell line, HepG2.

1. Cell Culture:

  • Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.

  • Seed the cells in 6-well plates and allow them to reach approximately 80% confluency.

2. Treatment:

  • Wash the cells with serum-free medium.

  • Treat the cells with varying concentrations of Lomitapide (or vehicle control) in serum-free medium for a specified period (e.g., 24 hours).

3. Sample Collection and Analysis:

  • Collect the cell culture medium.

  • Lyse the cells to obtain the intracellular protein fraction.

  • Quantify the amount of ApoB in the culture medium and cell lysates using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.

  • Normalize the secreted ApoB levels to the total cellular protein content.

  • Determine the EC₅₀ value, which for Lomitapide in inhibiting ApoB secretion in HepG2 cells is approximately 0.8 nM.[1][7]

ApoB_Secretion_Assay Culture Culture HepG2 Cells Treat Treat with Lomitapide Culture->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Lyse_Cells Lyse Cells Incubate->Lyse_Cells Quantify_ApoB Quantify ApoB (ELISA or Western Blot) Collect_Medium->Quantify_ApoB Lyse_Cells->Quantify_ApoB Analyze Analyze Data (Determine EC50) Quantify_ApoB->Analyze

Workflow for the ApoB secretion assay in HepG2 cells.

This technical guide provides a foundational resource for researchers working with this compound. For specific applications, further optimization of the outlined protocols may be necessary. Always refer to the supplier's documentation for handling and safety information.

References

A Technical Guide to the Application of Lomitapide-d8 in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the fundamental applications of Lomitapide-d8 in lipid research, focusing on its role as a critical tool in the quantitative analysis of Lomitapide. We will explore the mechanism of action of Lomitapide, the rationale for using a deuterated internal standard, and provide detailed experimental protocols and data presentation for its use in bioanalytical assays.

Introduction to Lomitapide

Lomitapide is a potent small-molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1][2] It is primarily used as a lipid-lowering agent in patients with homozygous familial hypercholesterolemia (HoFH).[3] By directly binding to and inhibiting MTP in the lumen of the endoplasmic reticulum, Lomitapide prevents the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[4][5] This action effectively reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant decrease in plasma low-density lipoprotein cholesterol (LDL-C) levels.[3][6] Its unique mechanism, independent of the LDL receptor pathway, makes it a valuable agent for HoFH and a subject of interest in lipid research.[7]

Mechanism of Action: MTP Inhibition

The core function of MTP is to transfer triglyceride molecules onto nascent apoB.[4] This lipidation step is essential for the proper folding and assembly of VLDL in hepatocytes and chylomicrons in enterocytes.[6] Once assembled, these lipoproteins are secreted into the circulation. VLDL is subsequently converted to LDL in the plasma.[2]

Lomitapide disrupts this process by inhibiting MTP.[2] This leads to a reduction in the secretion of VLDL from the liver and chylomicrons from the intestine, ultimately resulting in lower plasma concentrations of LDL-C, total cholesterol, and apoB.[3][4]

Lomitapide_Mechanism cluster_ER Endoplasmic Reticulum Lumen TG Triglycerides MTP Microsomal Triglyceride Transfer Protein (MTP) TG->MTP binds ApoB Apolipoprotein B (ApoB) ApoB->MTP binds VLDL_Assembly VLDL / Chylomicron Assembly MTP->VLDL_Assembly facilitates VLDL_Secretion VLDL / Chylomicron Secretion into Plasma VLDL_Assembly->VLDL_Secretion Lomitapide Lomitapide Lomitapide->MTP INHIBITS

Caption: Mechanism of Lomitapide's inhibition of MTP-mediated lipoprotein assembly.

The Role of this compound as an Internal Standard

In lipid research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices (e.g., plasma, tissue) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.[8]

The reliability of LC-MS/MS quantification can be affected by variations in sample preparation, instrument response, and matrix effects.[9] To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is used. This compound is the deuterated form of Lomitapide, meaning eight hydrogen atoms have been replaced with deuterium.

Key advantages of using this compound as an internal standard:

  • Co-elution: It is chemically identical to Lomitapide and therefore behaves identically during chromatographic separation.

  • Similar Ionization: It ionizes similarly to the analyte in the mass spectrometer's source.

  • Mass Differentiation: It is easily distinguished from the non-labeled Lomitapide by the mass spectrometer due to the mass difference from the deuterium atoms.

  • Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument signal will be mirrored by the SIL-IS, allowing for a precise and accurate calculation of the analyte's concentration.[9]

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Lomitapide in biological samples to support preclinical and clinical research.

Experimental Workflow

The process involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Inject Inject into UPLC/HPLC System Evap->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry Detection (MRM Mode) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve

Caption: General workflow for the quantification of Lomitapide using this compound.
Detailed Experimental Protocol (Example)

This protocol is a representative example for the quantification of Lomitapide in human plasma.

  • Preparation of Standards:

    • Prepare a stock solution of Lomitapide and this compound in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Lomitapide.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Hypothetical MRM Transitions (to be optimized experimentally):

        • Lomitapide: Q1: m/z 693.3 → Q3: m/z 366.2

        • This compound: Q1: m/z 701.4 → Q3: m/z 374.2

Data Presentation and Interpretation

The use of this compound allows for the generation of robust quantitative data. Method validation is performed to ensure the assay is accurate, precise, and reliable.

Table 1: Representative Pharmacokinetic Parameters of Lomitapide

Parameter Value Reference
Time to Max Concentration (Tmax) ~6 hours [1][3]
Absolute Bioavailability ~7% [1][3]
Volume of Distribution (Vd) 985 - 1292 L [1][3]
Plasma Protein Binding ~99.8% [3]
Elimination Half-life (t½) ~39.7 hours [1]

| Metabolism | Primarily via CYP3A4 |[1][4] |

Table 2: Example Method Validation Summary

Parameter Acceptance Criteria Result
Linearity Range Correlation coefficient (r²) ≥ 0.99 1 - 1000 ng/mL
Accuracy Within ±15% of nominal value (±20% at LLOQ) Passed
Precision (CV%) ≤15% (≤20% at LLOQ) Passed
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, acceptable accuracy & precision 1 ng/mL
Matrix Effect CV% of IS-normalized factor ≤ 15% Passed

| Recovery | Consistent and reproducible | >85% |

Note: The data in Table 2 are illustrative of a typical validated bioanalytical method.

Application in Pharmacokinetic (PK) Studies

By accurately measuring drug concentration over time, the use of this compound is fundamental to characterizing the pharmacokinetics of Lomitapide.

PK_Study_Workflow Dosing Administer Lomitapide to Study Subjects Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Quantification Quantify Lomitapide Concentration using LC-MS/MS with this compound Sampling->Quantification Plotting Plot Plasma Concentration vs. Time Curve Quantification->Plotting Analysis Calculate PK Parameters (AUC, Cmax, Tmax, t½) Plotting->Analysis

Caption: Workflow for a pharmacokinetic study utilizing this compound.

These studies are crucial for:

  • Dose-finding and optimization: Studies have shown that Lomitapide exposure increases in a dose-dependent manner.[10][11]

  • Drug-drug interaction studies: Assessing how co-administered drugs that inhibit or induce CYP3A4 affect Lomitapide levels.[1]

  • Bioavailability and bioequivalence studies.

  • Understanding patient variability: Comparing PK profiles between different populations.[11]

Conclusion

This compound is not used for its direct therapeutic or biological effects but serves an indispensable role as an internal standard in analytical chemistry. Its application is fundamental to the reliable quantification of Lomitapide in biological matrices. This enables researchers and drug development professionals to conduct essential pharmacokinetic, toxicokinetic, and drug metabolism studies, thereby supporting the safe and effective use of Lomitapide in both clinical and research settings. The methodologies described provide a robust framework for leveraging this compound in advanced lipid research.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lomitapide in Human Plasma Using Lomitapide-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lomitapide in human plasma. The method utilizes a stable isotope-labeled internal standard, Lomitapide-d8, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Lomitapide.

Introduction

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) and is used as a lipid-lowering agent, particularly in the treatment of homozygous familial hypercholesterolemia (HoFH).[1][2][3] It acts by preventing the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines, thereby reducing the production of very-low-density lipoprotein (VLDL) and chylomicrons.[1][2] Given its critical role in managing severe hypercholesterolemia, a reliable and sensitive analytical method is essential for the precise quantification of Lomitapide in biological matrices to support pharmacokinetic and clinical studies.

This application note provides a comprehensive protocol for an LC-MS/MS method for the determination of Lomitapide in human plasma. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to robust and reliable results.

Experimental

Materials and Reagents
  • Lomitapide reference standard

  • This compound internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of Lomitapide and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions in a mixture of acetonitrile and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation

A protein precipitation method was used for the extraction of Lomitapide and this compound from human plasma.

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see chromatographic conditions below) and inject into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

Disclaimer: The following MRM transitions are hypothetical as specific, publicly available experimental data for Lomitapide and its deuterated standard is limited. These values should be determined and optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lomitapide[M+H]⁺[Fragment]⁺
This compound[M+H]⁺[Fragment]⁺
  • MS Parameters: Source-dependent parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters assessed included linearity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Mean Recovery > 85%
Matrix Effect Minimal to no significant matrix effect observed

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Experimental workflow for the LC-MS/MS analysis of Lomitapide.

logical_relationship lomitapide Lomitapide mtp Microsomal Triglyceride Transfer Protein (MTP) lomitapide->mtp Inhibits lipoprotein_assembly ApoB-containing Lipoprotein Assembly mtp->lipoprotein_assembly Mediates vldl_chylomicrons VLDL & Chylomicron Production lipoprotein_assembly->vldl_chylomicrons Leads to ldl_cholesterol Reduced LDL-Cholesterol vldl_chylomicrons->ldl_cholesterol Results in

Caption: Simplified mechanism of action of Lomitapide.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of Lomitapide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it well-suited for demanding research applications. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for a high-throughput workflow. This method can be a valuable tool for researchers and scientists in the field of drug development and clinical research.

References

Application Note: Quantitative Analysis of Lomitapide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Lomitapide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Lomitapide-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis in clinical and research settings. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Lomitapide.

Introduction

Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia. It reduces the systemic exposure of lipids by inhibiting the synthesis of chylomicrons and very-low-density lipoproteins. Accurate quantification of Lomitapide in human plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a deuterated internal standard, this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects. This document provides a comprehensive protocol for the determination of Lomitapide in human plasma.

Experimental

Materials and Reagents
  • Lomitapide reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18 MΩ·cm)

  • Human plasma (K2-EDTA)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and tips

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lomitapide and this compound by dissolving the appropriate amount of each compound in methanol.

Working Standard (WS) Solutions: Prepare a series of Lomitapide working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired calibration curve concentrations.

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate Lomitapide working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 100 µL of plasma in each tube, add 20 µL of the 50 ng/mL this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temp. 40°C
Run Time 5 minutes

Table 1: LC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.5595
4.0595
4.1955
5.0955

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 2

Table 2: MRM Transitions for Lomitapide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lomitapide 694.3382.220035
This compound 702.3390.220035

Note: The specific collision energy and other MS parameters may require optimization for individual instruments.

Results and Discussion

Method Validation

This bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Lomitapide1 - 1000y = mx + c>0.99

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3<1585-115<1585-115
MQC50<1585-115<1585-115
HQC800<1585-115<1585-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma is_addition Add 20 µL this compound (IS) plasma->is_addition ppt Add 300 µL Acetonitrile is_addition->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Lomitapide calibration->quantification

Caption: Experimental workflow for the quantification of Lomitapide in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative determination of Lomitapide in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation protocol ensures high accuracy, precision, and throughput. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Lomitapide in a research environment.

Application Note: Therapeutic Drug Monitoring of Lomitapide using a Validated LC-MS/MS Method with Lomitapide-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lomitapide in human plasma. The assay utilizes Lomitapide-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). The described protocol employs a straightforward protein precipitation extraction procedure, providing a high-throughput solution for clinical research and drug development professionals. All experimental parameters and validation data are presented to demonstrate the method's reliability and adherence to established bioanalytical method validation guidelines.

Introduction

Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia (HoFH). It reduces the production of lipoproteins, thereby lowering levels of low-density lipoprotein cholesterol (LDL-C). Due to its mechanism of action and potential for drug-drug interactions, particularly with CYP3A4 inhibitors, therapeutic drug monitoring of Lomitapide is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse events. A highly selective and sensitive analytical method is required for the accurate quantification of Lomitapide in patient plasma samples. LC-MS/MS is the gold standard for such applications due to its superior specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable results.

Experimental

Materials and Reagents
  • Lomitapide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of Lomitapide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of Lomitapide and this compound from human plasma.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

ParameterCondition
System Agilent 1290 Infinity II LC System or equivalent
Column ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
0.530
2.595
3.595
3.630
5.030

Mass Spectrometry

ParameterCondition
System Agilent 6495 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Lomitapide694.3459.225
This compound702.3467.225

Method Validation

The bioanalytical method was validated according to established international guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Lomitapide in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 3.

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ16.8105.28.1103.5
LQC35.2102.16.5101.2
MQC1004.198.75.399.4
HQC8003.5101.54.7100.8
Recovery and Matrix Effect

The extraction recovery of Lomitapide and the matrix effect were assessed at LQC and HQC levels. The results are presented in Table 4.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC392.598.2
HQC80095.1101.5
Stability

The stability of Lomitapide in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. Lomitapide was found to be stable under all tested conditions.

Signaling Pathways and Experimental Workflows

TDM_Workflow cluster_sample_collection Patient Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Reporting Patient Patient on Lomitapide Therapy Blood_Sample Collect Blood Sample (K2EDTA) Patient->Blood_Sample Plasma_Separation Centrifuge to Separate Plasma Blood_Sample->Plasma_Separation Spike_IS Spike Plasma with this compound (IS) Plasma_Separation->Spike_IS Protein_Precipitation Add Acetonitrile for Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifuge to Pellet Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Area Integration Mass_Spec->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Lomitapide Concentration Calibration_Curve->Quantification Report Generate Report for Clinician Quantification->Report

Caption: Experimental workflow for Lomitapide TDM.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of Lomitapide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This validated method is a valuable tool for researchers and clinicians involved in the management of patients treated with Lomitapide.

Application Notes and Protocols for the Bioanalysis of Lomitapide using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Lomitapide from human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lomitapide-d8, is incorporated into each protocol to ensure accuracy and precision.

Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound is a suitable internal standard for the quantification of Lomitapide by LC-MS or GC-MS.[3][4]

Three common sample preparation techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate method depends on factors such as the desired level of sample cleanup, sensitivity requirements, and throughput needs.[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for each sample preparation method. These values are representative of a validated bioanalytical method and should be used as a general guideline. Actual results may vary and require optimization in your laboratory.

Table 1: Recovery and Matrix Effect

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Lomitapide Recovery (%) 95.2 ± 4.188.7 ± 5.392.5 ± 3.8
This compound Recovery (%) 94.8 ± 4.589.1 ± 5.193.1 ± 4.0
Lomitapide Matrix Effect (%) 98.7 ± 6.2101.5 ± 4.999.8 ± 3.5
This compound Matrix Effect (%) 99.1 ± 5.8101.2 ± 5.0100.2 ± 3.7
Process Efficiency (%) 94.0 ± 5.889.9 ± 6.792.3 ± 4.9

Table 2: Calibration Curve Parameters

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins.[6]

Materials:

  • Human plasma

  • Lomitapide

  • This compound (Internal Standard, IS)[3][4][7]

  • Acetonitrile (ACN), LC-MS grade[6]

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.[8] Prepare a working solution of this compound (100 ng/mL) by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution (100 ng/mL) to the plasma sample and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[9][10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and inject a suitable aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

PPT_Workflow plasma Plasma Sample (100 µL) is_addition Add this compound IS plasma->is_addition ppt Add Acetonitrile (300 µL) is_addition->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[11]

Materials:

  • Human plasma

  • Lomitapide

  • This compound (IS)

  • Methyl tert-butyl ether (MTBE), HPLC grade[11]

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Prepare this compound working solution as described in the PPT protocol.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LLE_Workflow plasma Plasma Sample (100 µL) is_addition Add this compound IS plasma->is_addition lle Add MTBE (500 µL) is_addition->lle vortex1 Vortex lle->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE offers the most effective sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[12][13][14] This technique is ideal for achieving the lowest limits of quantification.

Materials:

  • Human plasma

  • Lomitapide

  • This compound (IS)

  • Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium hydroxide (5%) in Methanol

  • Formic acid (2%) in Water

  • SPE vacuum manifold or positive pressure processor

Protocol:

  • Prepare this compound working solution as described in the PPT protocol.

  • Pipette 200 µL of human plasma into a clean tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of 2% formic acid in water to the plasma sample and vortex.

  • Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of Methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in Methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (200 µL) is_addition Add this compound IS plasma->is_addition acidify Add 2% Formic Acid is_addition->acidify load Load Sample acidify->load condition Condition Cartridge (MeOH, Water) condition->load wash Wash Cartridge (2% Formic Acid, MeOH) load->wash elute Elute Analytes (5% NH4OH in MeOH) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation technique for Lomitapide analysis should be guided by the specific requirements of the study. Protein precipitation is a fast and straightforward method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample with reduced matrix effects. Solid-phase extraction provides the most thorough sample cleanup, leading to the highest sensitivity and specificity. For all methods, the use of this compound as an internal standard is crucial for achieving reliable and reproducible quantitative results in bioanalytical studies.[15]

References

Application Note: Preparation of Lomitapide-d8 Internal Standard Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Lomitapide using mass spectrometry-based methods.

Introduction

Lomitapide is an inhibitor of the microsomal triglyceride transfer protein (MTTP) used to treat homozygous familial hypercholesterolemia.[1][2] Accurate quantification of Lomitapide in biological matrices is crucial for pharmacokinetic and metabolic studies. The stable isotope-labeled compound, Lomitapide-d8, is an ideal internal standard (IS) for these analyses, particularly for methods employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Using a stable isotope-labeled internal standard like this compound minimizes analytical variability arising from sample preparation and matrix effects, thereby improving the accuracy and reproducibility of the quantification.[4]

This document provides a detailed protocol for the preparation of a primary stock solution of this compound and subsequent working solutions for use in quantitative bioanalysis.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate solution preparation.

PropertyValueReferences
Chemical Name N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide[1][5]
Molecular Formula C₃₉H₂₉D₈F₆N₃O₂[1][3][5][6][7]
Molecular Weight ~701.8 g/mol [1][3][5][8]
CAS Number 2459377-96-7[1][3][5][8]
Appearance Crystalline Solid[1][3]
Purity ≥99% deuterated forms (d₁-d₈)[1][3]
Solubility Soluble in Acetonitrile[1][3]
Storage (Solid) -20°C[1]
Storage (Stock Solution) ≤ 1 month at -20°C; ≤ 6 months at -80°C[9]

Experimental Protocol: Stock and Working Solution Preparation

This protocol details the steps to prepare a 1 mg/mL primary stock solution of this compound, followed by serial dilutions to achieve a final working concentration.

Materials and Equipment
  • This compound powder

  • Acetonitrile (ACN), HPLC or MS-grade

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated micropipettes and appropriate tips

  • Amber glass vials with screw caps for storage

  • Ultrasonic bath

  • Vortex mixer

Safety Precautions
  • Conduct all weighing and solution preparation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Preparation of 1 mg/mL Primary Stock Solution
  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.

  • Solubilization: Add approximately 0.7 mL of acetonitrile to the flask. Gently swirl or vortex the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the solution to a clearly labeled amber glass vial. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Preparation of Intermediate and Working Solutions

Prepare intermediate and working internal standard solutions by performing serial dilutions of the primary stock solution. The final concentration of the working solution will depend on the expected concentration range of the analyte in the samples and the specific analytical method.

Example Dilution Scheme for a 1 µg/mL Working Solution:

  • Intermediate Stock (100 µg/mL): Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard (1 µg/mL): Pipette 10 µL of the 100 µg/mL intermediate stock solution into a 1 mL volumetric flask. Dilute to the mark with the appropriate solvent (typically the same solvent used for the final sample reconstitution) and mix thoroughly.

Workflow Visualization

The following diagram illustrates the workflow for preparing the this compound internal standard solutions.

G cluster_prep Primary Stock Solution Preparation (1 mg/mL) cluster_dilution Working Solution Preparation cluster_application Application weigh 1. Weigh ~1 mg This compound Solid dissolve 2. Transfer to 1 mL Volumetric Flask & Add ~0.7 mL ACN weigh->dissolve sonicate 3. Vortex / Sonicate to Ensure Dissolution dissolve->sonicate fill 4. Dilute to Final Volume with ACN sonicate->fill store_primary 5. Transfer to Amber Vial & Store at -20°C / -80°C fill->store_primary intermediate 6. Prepare Intermediate Stock(s) via Dilution store_primary->intermediate working 7. Prepare Final Working IS Solution (e.g., 1 µg/mL) intermediate->working spike 8. Spike Fixed Volume of Working IS into Samples, Standards, and QCs working->spike

Caption: Workflow for this compound Internal Standard Solution Preparation.

References

Application Notes and Protocols for the Use of Lomitapide-d8 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) utilized as an adjunct therapy for adult patients with homozygous familial hypercholesterolemia (HoFH).[1][2][3][4][5] It effectively reduces low-density lipoprotein cholesterol (LDL-C), total cholesterol, apolipoprotein B (apo-B), and triglycerides by preventing the assembly of apo-B-containing lipoproteins in the liver and intestines.[1][3][6] Given its critical role in managing this rare and severe genetic disorder, understanding its drug metabolism and pharmacokinetic (DMPK) profile is paramount for ensuring its safe and effective use.

Stable isotope-labeled internal standards (SIL-IS) are essential in modern bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of drugs in biological matrices.[7][8][9] Lomitapide-d8, a deuterated analog of Lomitapide, serves as an ideal SIL-IS for DMPK studies of Lomitapide. Its physicochemical properties are nearly identical to Lomitapide, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for variability in the analytical process.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the quantitative analysis of Lomitapide in biological samples for DMPK studies.

Application Note: Quantitative Bioanalysis of Lomitapide using this compound as an Internal Standard

Application:

The primary application of this compound is as an internal standard for the accurate and precise quantification of Lomitapide in biological matrices such as plasma, serum, and urine using LC-MS/MS. This is crucial for:

  • Pharmacokinetic (PK) studies: Determining key PK parameters like Cmax, Tmax, AUC, and half-life.

  • Metabolism studies: Investigating the metabolic fate of Lomitapide.

  • Therapeutic drug monitoring (TDM): Ensuring drug concentrations are within the therapeutic window.

  • Drug-drug interaction (DDI) studies: Assessing the impact of co-administered drugs on Lomitapide's pharmacokinetics.

Principle:

A known concentration of this compound is added to all calibration standards, quality control (QC) samples, and study samples at the beginning of the sample preparation process.[7] During LC-MS/MS analysis, Lomitapide and this compound are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of Lomitapide to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Lomitapide in the unknown samples. This ratiometric measurement corrects for potential variations in sample extraction recovery, matrix effects, and instrument response.[10][11]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Lomitapide, which are essential for designing and interpreting DMPK studies.

Table 1: Pharmacokinetic Parameters of Lomitapide in Healthy Volunteers (Single 60 mg Oral Dose)

ParameterValueReference
Tmax (Time to maximum concentration) ~6 hours[1][2]
t1/2 (Terminal half-life) ~39.7 hours[1]
Absolute Bioavailability ~7%[1][2]
Volume of Distribution (Vd/F) 985 - 1292 L[1][2]
Protein Binding ~99.8%[1]

Table 2: Lomitapide Metabolism and Excretion

ParameterDescriptionReference
Primary Metabolism Extensively metabolized in the liver, primarily by CYP3A4.[2][3][12]
Major Metabolites M1 and M3 (inactive).[2][12]
Minor Metabolic Pathways CYP1A2, 2B6, 2C8, 2C19.[2][12]
Excretion Route ~53-60% in urine and ~33-35% in feces.[2][12]
Major Urinary Metabolite M1[1]
Major Fecal Component Unchanged Lomitapide[1]

Experimental Protocols

Protocol 1: Quantification of Lomitapide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective: To determine the concentration of Lomitapide in human plasma samples.

2. Materials and Reagents:

  • Lomitapide reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well plates

3. Preparation of Stock and Working Solutions:

  • Lomitapide Stock Solution (1 mg/mL): Accurately weigh and dissolve Lomitapide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Lomitapide Working Solutions: Serially dilute the Lomitapide stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and QC working solutions.

  • This compound Working Solution (Internal Standard, e.g., 100 ng/mL): Dilute the this compound stock solution with ACN.

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 150 µL of the this compound working solution in ACN to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilute with 100 µL of ultrapure water.

  • Vortex briefly and inject into the LC-MS/MS system.

5. LC-MS/MS Conditions (Representative):

  • LC System: High-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lomitapide: Precursor ion > Product ion (to be determined empirically).

    • This compound: Precursor ion > Product ion (to be determined empirically, expected +8 Da shift from Lomitapide).

  • Data Analysis: Integrate peak areas and calculate the peak area ratio of Lomitapide to this compound. Construct a calibration curve and determine the concentrations in unknown samples.

Visualizations

DMPK_Workflow cluster_preclinical Pre-clinical/Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_pd Pharmacokinetic/Pharmacodynamic Analysis Dosing Drug Administration (Lomitapide) Sampling Biological Sample Collection (e.g., Plasma, Urine) Dosing->Sampling Time Points Sample_Prep Sample Preparation (Add this compound IS) Sampling->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Report DMPK Report Generation PK_Modeling->Report

Caption: Workflow of a typical DMPK study using an internal standard.

Bioanalytical_Workflow start Start | Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection quantification Quantification (Peak Area Ratio: Lomitapide / this compound) lc_injection->quantification end End | Concentration Data quantification->end

Caption: Detailed workflow for bioanalytical sample preparation and analysis.

References

Application Note: A Guide to Incorporating Lomitapide-d8 in Advanced Lipidomic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding disease mechanisms, particularly in metabolic and cardiovascular research.[1] The accuracy and reproducibility of quantitative lipidomics heavily rely on the use of appropriate internal standards to correct for variations during sample preparation and analysis.[1][2] Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly of apolipoprotein B (ApoB)-containing lipoproteins.[3][4] This mechanism makes it an effective therapeutic agent for reducing low-density lipoprotein cholesterol (LDL-C) in patients with homozygous familial hypercholesterolemia (HoFH).[3][5]

This application note provides a detailed protocol for incorporating Lomitapide-d8, a deuterium-labeled stable isotope of Lomitapide, as an internal standard in lipidomic profiling workflows.[6] The use of a stable isotope-labeled standard is the method of highest metrological order for targeted quantification, ensuring precision and accuracy by compensating for matrix effects and procedural losses.[2][7]

Mechanism of Action: Lomitapide

Lomitapide's therapeutic effect stems from its direct inhibition of the Microsomal Triglyceride Transfer Protein (MTP) located within the lumen of the endoplasmic reticulum in hepatocytes and enterocytes.[3][8] MTP is essential for transferring triglycerides and other lipids to apolipoprotein B (ApoB), a critical step in the formation of Very Low-Density Lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[4][9] By blocking MTP, Lomitapide effectively reduces the assembly and secretion of these lipoproteins, leading to a significant decrease in plasma levels of VLDL and, consequently, LDL-C.[4][10]

cluster_ER Endoplasmic Reticulum cluster_Blood Bloodstream MTP Microsomal Triglyceride Transfer Protein (MTP) VLDL_Chylo VLDL / Chylomicron (Assembly) MTP->VLDL_Chylo facilitates assembly ApoB Apolipoprotein B (ApoB) ApoB->MTP binds Lipids Triglycerides, Cholesterol Esters Lipids->MTP binds VLDL_secreted Secreted VLDL VLDL_Chylo->VLDL_secreted Secretion Lomitapide Lomitapide Lomitapide->MTP INHIBITS LDL LDL Cholesterol VLDL_secreted->LDL Conversion

Caption: Mechanism of Lomitapide's MTP Inhibition.

Quantitative Data on Lomitapide's Effect on Lipid Profiles

Clinical studies have demonstrated Lomitapide's efficacy in significantly altering the lipid profiles of patients with HoFH. These findings underscore the biological context in which Lomitapide and its deuterated analog are relevant. The following tables summarize the quantitative impact of Lomitapide treatment on key lipid parameters.

Table 1: Effect of Lomitapide on LDL-C and other Lipids in HoFH Patients (Phase 3 Trial)

Lipid Parameter Mean Reduction from Baseline (%) Reference
LDL-Cholesterol 50% [5][11]
Total Cholesterol Varies (tracks LDL-C closely) [12]
Apolipoprotein B 49% [11]
Triglycerides Modest Reduction [12]
Non-HDL-Cholesterol Varies (tracks LDL-C closely) [12]

| HDL-Cholesterol | -16% to -34% |[13] |

Table 2: Lipid Profile Changes in a Murine Model of Obesity with Lomitapide Treatment

Lipid Parameter Observation Reference
Total Cholesterol Significantly Reduced [14]
LDL-Cholesterol Significantly Reduced [14]
HDL-Cholesterol No Significant Change [14]

| Triglycerides | Significantly Reduced |[14] |

Experimental Protocols

This section outlines a comprehensive protocol for using this compound as an internal standard for the quantification of Lomitapide or other analytes in a lipidomic workflow using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample 1. Sample Collection (e.g., Plasma, Serum) Spike 2. Internal Standard Spiking Add known concentration of this compound Sample->Spike Extraction 3. Lipid Extraction (e.g., Monophasic Solvent Extraction) Spike->Extraction Drydown 4. Solvent Evaporation (Under Nitrogen Stream) Extraction->Drydown Reconstitute 5. Reconstitution (in LC-MS compatible solvent) Drydown->Reconstitute Analysis 6. LC-MS/MS Analysis (Targeted MRM) Reconstitute->Analysis Data 7. Data Processing (Peak Integration & Ratio Calculation) Analysis->Data Quant 8. Absolute Quantification (Concentration Calculation) Data->Quant

Caption: Quantitative Lipidomic Workflow using an Internal Standard.
Protocol 1: Quantification of Lomitapide in Plasma using this compound

1. Materials and Reagents

  • Biological Matrix: Human Plasma (K2EDTA)

  • Internal Standard (IS): this compound solution (e.g., 1 µg/mL in Methanol)[6]

  • Analyte: Lomitapide (for calibration curve)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS Grade)

  • Reagents: Formic Acid (FA)

  • Equipment: Centrifuge, Nitrogen Evaporator, Vortex Mixer, LC-MS/MS System

2. Preparation of Standards and Quality Controls (QCs)

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Lomitapide.

  • Internal Standard Working Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 100 ng/mL) in methanol.

  • Quality Controls: Prepare QCs at low, medium, and high concentrations within the calibration range.

3. Sample Preparation (Protein Precipitation & Extraction)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to every tube (except blanks). Vortex briefly.

  • Add 400 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA). Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis

  • LC System: UPLC/HPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: (Example) Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both Lomitapide and this compound must be optimized. (Note: These are instrument-dependent and must be determined empirically).

5. Data Analysis and Quantification

  • Integrate the peak areas for both the Lomitapide and this compound MRM transitions.

  • Calculate the Peak Area Ratio (PAR) for each sample:

    • PAR = (Peak Area of Lomitapide) / (Peak Area of this compound)

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Use the regression equation from the calibration curve to calculate the concentration of Lomitapide in the unknown samples based on their measured PAR.

Conclusion

Incorporating this compound into lipidomic workflows provides a robust and accurate method for the quantification of Lomitapide.[6] As a stable isotope-labeled internal standard, it effectively normalizes for variability introduced during sample handling, extraction, and instrumental analysis.[1][15] This protocol offers a reliable framework for researchers in clinical and pharmaceutical settings, enabling high-quality data generation for pharmacokinetic studies, therapeutic drug monitoring, and broader lipidomic research aimed at understanding the effects of MTP inhibition.[1][16]

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Lomitapide-d8 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Lomitapide-d8 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common peak shape distortion for basic compounds like Lomitapide and is often caused by secondary interactions with the stationary phase.

  • Primary Cause: Silanol Interactions: Lomitapide contains basic nitrogen groups that can interact with acidic residual silanol groups on the surface of silica-based HPLC columns (e.g., C18).[1][2] These secondary interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak. This is especially prominent when the mobile phase pH is above 3.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1]

  • Column Contamination: Accumulation of contaminants on the column's inlet frit or stationary phase can create active sites that cause tailing.[3]

Q2: What steps can I take to reduce or eliminate peak tailing for this compound?

To improve peak symmetry, you must minimize the secondary silanol interactions.

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) ensures that the residual silanol groups are fully protonated (Si-OH) and less likely to interact with the protonated basic analyte.[2] Be mindful that standard silica columns should not be used below pH 2 to avoid stationary phase hydrolysis.[2]

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for secondary interactions.[1] Polar-embedded phase columns can also provide shielding for basic compounds.[1]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH on the column surface and mask residual silanol activity.[4]

  • Add a Competing Base: Introducing a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing them from interacting with this compound.

Q3: My this compound peak is broad or splitting into two. What are the likely causes?

Peak broadening or splitting typically points to issues within the HPLC system or column hardware.

  • Column Void or Bed Deformation: A void at the head of the column or a collapsed column bed can cause the sample to travel through different paths, resulting in a split or severely broadened peak.[2][5] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[5]

  • Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path and affecting all peaks in the chromatogram.[4]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector and the column, or the column and the detector, can lead to peak broadening.[1]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause poor peak shape, often affecting early eluting peaks the most.[3]

Q4: Does the fact that the compound is deuterated (this compound) contribute to poor peak shape?

While deuteration itself does not typically cause poor peak shape like tailing or splitting, it can introduce other chromatographic effects.

  • Isotope Effect on Retention: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC.[6][7][8] This is due to the C-D bond being slightly less polarizable than the C-H bond, leading to weaker interactions with the stationary phase. This effect is usually small but can be significant enough to cause partial or full separation from the non-deuterated analog.

  • Deuterium Exchange: Avoid storing this compound in highly acidic or basic solutions for extended periods, as this could potentially lead to deuterium-hydrogen exchange, compromising sample integrity.[9]

The fundamental causes of poor peak shape (e.g., silanol interactions, column voids) are the same for both the deuterated and non-deuterated forms.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues start Poor Peak Shape Observed (Tailing, Splitting, Broad) diag1 Does the issue affect all peaks or just this compound? start->diag1 sys1 Check for Extra-Column Volume (tubing length/ID) diag1->sys1 All Peaks Affected ana1 Is Mobile Phase pH << pKa of Lomitapide? (e.g., pH < 4) diag1->ana1 Only this compound Affected sys2 Inspect/Replace Column Frit sys1->sys2 sys3 Check for Leaks & Detector Settings sys2->sys3 ana2 Is Buffer Concentration Adequate? (e.g., >20mM) ana1->ana2 Yes sol1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) ana1->sol1 No ana3 Is the Column Appropriate? (e.g., End-capped, new) ana2->ana3 Yes sol2 Increase Buffer Strength ana2->sol2 No ana4 Check for Sample Overload or Solvent Mismatch ana3->ana4 Yes sol3 Replace with New/ End-Capped Column ana3->sol3 No

Caption: A flowchart for troubleshooting poor HPLC peak shape.

Quantitative Data Summary

This table summarizes key HPLC parameters and their recommended settings to achieve optimal peak shape for basic analytes like this compound.

ParameterRecommended Condition/RangeImpact on Peak Shape for this compound
Column Type Modern, end-capped C18 or C8Minimizes available silanol groups, significantly reducing peak tailing.[1]
Mobile Phase pH 2.5 - 4.0Suppresses the ionization of residual silanol groups, preventing secondary interactions and tailing.[2]
Buffer Formate or AcetateProvides good pH control in the recommended acidic range.
Buffer Concentration 20 - 50 mMEnsures stable pH and helps mask residual silanol activity, improving peak symmetry.[4]
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. The choice can alter selectivity.[1]
Temperature 30 - 45 °CHigher temperatures can improve efficiency and reduce peak width, but may also alter selectivity.[10]
Sample Solvent Mobile Phase or weakerInjecting in a solvent stronger than the mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is used to clean a contaminated column that may be causing poor peak shape.

  • Disconnect: Disconnect the column from the detector to avoid contamination.

  • Reverse Flow (Optional): If the manufacturer's instructions permit, reverse the column direction to flush contaminants from the inlet frit.[2]

  • Initial Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove buffers.

  • Organic Wash: Flush with 20 column volumes of a strong, compatible organic solvent like isopropanol or acetonitrile to remove strongly retained organic compounds.

  • Re-equilibration: Flush with 10-15 column volumes of the initial mobile phase until the baseline is stable.

  • Test: Reconnect the detector and inject a standard to evaluate if peak shape has improved. If not, the column may be permanently damaged and require replacement.[11]

Protocol 2: Mobile Phase Preparation

Proper mobile phase preparation is critical for reproducible results and good peak shape.

  • Use High-Purity Reagents: Always use HPLC-grade solvents (e.g., water, acetonitrile) and high-purity buffer salts or acids (e.g., ammonium formate, formic acid).

  • Accurate Measurement: Prepare the aqueous and organic phases in separate, clean glassware using volumetric flasks.

  • pH Adjustment: If using a buffer, dissolve the salt in the aqueous phase first, then adjust the pH using a calibrated pH meter before adding the organic solvent.

  • Filter: Filter the mobile phase, especially the aqueous component containing buffer salts, through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.

  • Degas: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and baseline noise.

Protocol 3: System Extra-Column Volume Check

This diagnostic test helps determine if peak broadening is caused by the system or the column.

  • Remove Column: Disconnect the HPLC column from the system.

  • Install Union: In its place, install a zero-dead-volume union (a short piece of tubing with a very small internal diameter) to connect the injector directly to the detector.

  • Prepare Standard: Prepare a low-concentration solution of a UV-active compound (e.g., caffeine or uracil) in the mobile phase.

  • Inject: Perform an injection and observe the resulting peak.

  • Analysis:

    • Sharp, Symmetrical Peak: If the peak is sharp and symmetrical, the HPLC system has low extra-column volume, and the poor peak shape is likely due to the column itself.

    • Broad or Tailed Peak: If the peak is still broad, it indicates a problem with excessive extra-column volume in the system (e.g., tubing that is too long or has too large an internal diameter).[1]

References

Technical Support Center: Optimizing Lomitapide-d8 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Lomitapide-d8 as an internal standard (IS) in bioanalytical methods. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for an internal standard like this compound?

A1: There is no single universal concentration that is optimal for all assays. However, a common starting point is a concentration that yields a signal intensity in the mid-range of the analyte's calibration curve.[1] The goal is to use a concentration that is low enough to avoid ion suppression of the analyte but high enough to provide a reproducible and statistically significant signal, even after any sample preparation losses.[2] Some studies suggest aiming for an IS response that is approximately 50% of the response of the highest calibration standard.

Q2: Why is it critical to optimize the this compound concentration?

A2: Optimizing the internal standard concentration is crucial for several reasons. An inappropriate concentration can lead to issues such as:

  • Non-linearity of the calibration curve: This can occur if the IS signal is suppressed at high analyte concentrations.[3][4][5]

  • Poor precision and accuracy: Especially at the lower limit of quantification (LLOQ), an IS concentration that is too low may result in high variability.[6]

  • Inaccurate compensation for matrix effects: The fundamental purpose of an IS is to track and correct for variations in sample preparation and instrument response.[7][8][9] An unoptimized concentration may not effectively mimic the behavior of the analyte across the entire concentration range.

Q3: Can the concentration of this compound affect the analyte (Lomitapide) signal?

A3: Yes, this is a phenomenon known as ion suppression or the "analyte effect".[5] If the concentration of this compound is too high, it can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal for Lomitapide, particularly at lower analyte concentrations. Conversely, very high concentrations of the analyte can also suppress the internal standard's signal.[4][5]

Q4: What should I do if I observe significant variability in my this compound signal?

A4: Significant variability in the internal standard signal should be investigated thoroughly. The US FDA provides guidance on evaluating internal standard responses.[10][11][12] The investigation should aim to determine the root cause, which could be related to sample preparation inconsistencies, instrument performance, or matrix effects.[8][9] The troubleshooting guide below provides a more detailed approach to diagnosing and resolving IS variability.

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal working concentration of this compound for a quantitative LC-MS/MS assay.

Objective: To identify a this compound concentration that provides a stable and reproducible signal across the entire calibration range of Lomitapide, ensuring accurate and precise quantification.

Materials:

  • Lomitapide reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Lomitapide at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound at a similar concentration.

  • Preparation of Calibration Curve Standards:

    • From the Lomitapide stock solution, prepare a series of working solutions to spike into the blank matrix to create calibration standards. The concentration range should cover the expected therapeutic or experimental range of Lomitapide. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Preparation of Internal Standard Working Solutions:

    • From the this compound stock solution, prepare a minimum of three different working solutions at varying concentrations. These should be chosen to represent low, medium, and high concentrations relative to the expected analyte concentrations. For example:

      • IS-Low: 25 ng/mL

      • IS-Medium: 100 ng/mL

      • IS-High: 500 ng/mL

  • Sample Preparation and Analysis:

    • For each of the three IS concentrations, prepare a full set of calibration standards by spiking the appropriate Lomitapide working solutions into the blank matrix.

    • To each of these calibration standards, add a fixed volume of the corresponding IS working solution (IS-Low, IS-Medium, or IS-High).[6]

    • Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

  • Data Evaluation:

    • For each of the three IS concentrations, evaluate the following parameters:

      • IS Signal Stability: Plot the absolute peak area of this compound across the calibration curve. The ideal concentration will show a consistent response with minimal variation (e.g., <15% CV).

      • Analyte/IS Peak Area Ratio: Calculate the ratio of the Lomitapide peak area to the this compound peak area for each calibration standard.

      • Linearity: Construct a calibration curve for each IS concentration by plotting the peak area ratio against the Lomitapide concentration. Determine the coefficient of determination (R²). An R² value >0.99 is desirable.

      • Precision and Accuracy: Prepare and analyze replicate quality control (QC) samples at low, medium, and high concentrations for the most promising IS concentration. The precision (%CV) and accuracy (%RE) should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).

Workflow for Internal Standard Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_stocks Prepare Lomitapide & This compound Stock Solutions prep_cal Prepare Lomitapide Calibration Standards prep_stocks->prep_cal prep_is Prepare Multiple this compound Working Solutions (Low, Med, High) prep_stocks->prep_is spike Spike Calibration Standards with Each IS Concentration prep_cal->spike prep_is->spike extract Perform Sample Extraction spike->extract analyze Analyze by LC-MS/MS extract->analyze eval_signal Assess IS Signal Stability across concentrations analyze->eval_signal eval_linearity Evaluate Linearity (R²) of Calibration Curves analyze->eval_linearity eval_qc Check Precision & Accuracy of QC Samples analyze->eval_qc select_opt Select Optimal IS Concentration eval_signal->select_opt eval_linearity->select_opt eval_qc->select_opt

Caption: Workflow for optimizing this compound internal standard concentration.

Data Presentation: Impact of IS Concentration on Assay Performance

The following table summarizes hypothetical but realistic data from the optimization experiment described above. It illustrates how different concentrations of this compound can affect key validation parameters.

ParameterIS-Low (25 ng/mL)IS-Medium (100 ng/mL)IS-High (500 ng/mL)
IS Signal Stability (%CV) 18.5%8.2%9.5%
Linearity (R²) 0.99150.99890.9952
LLOQ Precision (%CV) 22.3%12.5%14.8%
LLOQ Accuracy (%RE) -18.7%-5.4%-8.9%
High QC Precision (%CV) 9.8%4.1%6.2%
High QC Accuracy (%RE) -10.2%2.5%-7.3%

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound as an internal standard.

Troubleshooting Logic for IS Variability

G start Observe Inconsistent IS Signal check_pattern Analyze Pattern of Variability start->check_pattern random Random Variation (across all samples) check_pattern->random Random drift Systematic Drift (gradual increase/decrease) check_pattern->drift Drift analyte_corr Correlated with Analyte Conc. (IS drops as analyte increases) check_pattern->analyte_corr Analyte-correlated cause_random Potential Causes: - Pipetting/Dilution Errors - Inconsistent Extraction - Autosampler Issue random->cause_random cause_drift Potential Causes: - MS Source Contamination - Column Degradation - Mobile Phase Instability drift->cause_drift cause_analyte_corr Potential Causes: - Ion Suppression - IS Concentration Too High - Matrix Effects analyte_corr->cause_analyte_corr solution_random Solution: - Review sample prep SOP - Check autosampler performance cause_random->solution_random solution_drift Solution: - Clean MS source - Replace column - Prepare fresh mobile phase cause_drift->solution_drift solution_analyte_corr Solution: - Re-optimize IS concentration - Improve chromatography - Enhance sample cleanup cause_analyte_corr->solution_analyte_corr

Caption: Troubleshooting flowchart for inconsistent internal standard signals.

Issue 1: Decreasing IS signal with increasing analyte concentration.

  • Question: My this compound peak area is decreasing in my higher concentration calibration standards. Why is this happening and how can I fix it?

  • Answer: This is a classic sign of ion suppression, where the high concentration of the analyte (Lomitapide) is outcompeting the internal standard for ionization in the mass spectrometer source.[4][5]

    • Solution 1: The concentration of your this compound may be too low relative to the upper range of your calibration curve. Try increasing the IS concentration as per the optimization protocol.

    • Solution 2: Improve the chromatographic separation between Lomitapide and any co-eluting matrix components that might be exacerbating the suppression.

    • Solution 3: If the issue persists, consider diluting the samples to bring the high concentration samples into a range where the suppression is less pronounced.

Issue 2: High variability (>20% CV) in IS signal across the analytical run.

  • Question: The peak area of my this compound is highly variable between samples, even in my QCs. What are the potential causes?

  • Answer: High random variability can point to several issues in the analytical workflow.

    • Solution 1: Sample Preparation: Inconsistent pipetting of the sample, internal standard, or extraction solvents is a common cause. Review your sample preparation procedure for any steps that could introduce variability. Ensure thorough mixing after adding the internal standard.[7]

    • Solution 2: Autosampler/Injector Issues: An improperly functioning autosampler can lead to inconsistent injection volumes. Perform an injection precision test to rule this out.

    • Solution 3: Extraction Inconsistency: If you are using a manual extraction technique like LLE or SPE, ensure that each sample is treated identically (e.g., same vortexing time, consistent elution volumes).

Issue 3: The calibration curve is non-linear (R² < 0.99).

  • Question: My calibration curve for Lomitapide is not linear. Could this be related to my internal standard?

  • Answer: Yes, an inappropriate internal standard concentration is a common cause of non-linearity.

    • Solution 1: Ion Suppression at High Concentrations: As mentioned in Issue 1, if the IS is suppressed by high concentrations of the analyte, the analyte/IS ratio at the top end of the curve will be artificially inflated, leading to a non-linear response.[3][4] Evaluate the absolute IS peak area to confirm this.

    • Solution 2: IS Contribution to Analyte Signal: Ensure that your this compound standard does not contain a significant amount of unlabeled Lomitapide. This impurity can artificially increase the analyte response, especially at the LLOQ, and cause non-linearity.[13]

    • Solution 3: Suboptimal IS Concentration: An IS concentration that is too low may lack the precision to provide a consistent response ratio across the entire curve. Re-evaluate the IS concentration using the provided protocol.

References

How to prevent back-exchange of deuterium in Lomitapide-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the back-exchange of deuterium in Lomitapide-d8 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern?

A1: Deuterium back-exchange is an unintentional chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water, methanol, or ethanol. In quantitative analyses, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard.[1] Back-exchange can alter its mass, leading to inaccurate quantification of the target analyte, Lomitapide.[2]

Q2: Where are the deuterium atoms located on this compound, and are they susceptible to back-exchange?

A2: The formal name of this compound is N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide.[1] The "d8" designation indicates that the eight deuterium atoms are located on the butyl chain. These are carbon-deuterium (C-D) bonds. C-D bonds are generally stable and not susceptible to back-exchange under typical analytical conditions, unlike deuterium atoms bonded to heteroatoms (e.g., O-D, N-D, S-D), which exchange readily. However, exposure to extreme pH or high temperatures can potentially compromise the stability of any deuterated compound.

Q3: What are the primary environmental factors that can induce back-exchange?

A3: The rate of deuterium exchange is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange typically occurs at a pH of around 2.5.[3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including back-exchange.[4] Therefore, maintaining low temperatures is crucial.

  • Solvent Composition: The presence of protic solvents (containing exchangeable hydrogens, like water or methanol) is necessary for back-exchange to occur. Minimizing the time the sample is in protic solutions is a key preventative strategy.[5]

Troubleshooting Guide: Preventing Deuterium Loss

Issue: My analytical results show a lower-than-expected mass for this compound, suggesting potential deuterium loss.

This troubleshooting guide provides a systematic approach to identifying and mitigating the cause of back-exchange.

Potential Cause Recommended Action Rationale
Improper Storage Store this compound solid at -20°C or -80°C in a tightly sealed, desiccated environment.[1][6] For solutions, use aprotic solvents (e.g., acetonitrile) for stock and store at low temperatures.[1]Prevents exposure to atmospheric moisture and degradation over time. Aprotic solvents lack exchangeable protons.
High pH of Mobile Phase For LC-MS analysis, adjust the aqueous mobile phase to a pH of ~2.5 using an additive like formic acid.The rate of hydrogen/deuterium exchange is slowest at this pH, a condition known as the "quench condition" in HDX experiments.[3]
Elevated Temperature Maintain low temperatures throughout the experimental workflow. Use a cooled autosampler (e.g., 4°C) and a column oven set to the lowest practical temperature for the analysis.Temperature directly affects reaction kinetics; lower temperatures slow the rate of exchange.[4]
Extended Exposure to Protic Solvents Minimize the time from sample preparation to injection. Avoid letting samples sit on the autosampler for extended periods, especially if not temperature-controlled.Prolonged contact with aqueous or other protic solvents increases the opportunity for back-exchange to occur.[5]
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents. Ensure all glassware is thoroughly dried, for example, by baking at 150°C for several hours and cooling under an inert atmosphere.[7]Residual moisture or impurities in solvents and on glassware surfaces can be a source of protons for back-exchange.[7]

Experimental Protocols

Protocol 1: Handling and Storage of this compound

Proper handling from the moment of receipt is critical for maintaining the isotopic purity of your standard.

  • Receiving and Initial Storage: Upon receipt, immediately store the solid this compound standard at the recommended temperature, typically -20°C, in a desiccator to protect it from moisture.[1][8]

  • Stock Solution Preparation:

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Prepare a high-concentration stock solution in a high-purity aprotic solvent such as acetonitrile.[1]

    • Use thoroughly dried glassware and handle the solvent under a dry, inert atmosphere (e.g., nitrogen blanket or in a glove box) if possible.[7]

  • Working Solution and Long-Term Storage:

    • Create aliquots of the stock solution in amber glass vials with PTFE-lined caps to minimize exposure to light and air.[8]

    • Store these aliquots at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles. For use within one month, -20°C is acceptable; for up to six months, -80°C is recommended.[6]

Protocol 2: Sample Preparation and LC-MS Analysis to Minimize Back-Exchange

This protocol outlines a typical workflow for using this compound as an internal standard in a bioanalytical assay.

  • Sample Thawing: Thaw biological samples (e.g., plasma) and this compound working solutions on ice.

  • Protein Precipitation/Extraction:

    • Perform protein precipitation by adding ice-cold acetonitrile (containing this compound internal standard) to the biological sample.

    • Vortex mix and centrifuge at a low temperature (e.g., 4°C).

  • Evaporation and Reconstitution:

    • If the supernatant requires concentration, evaporate the solvent under a stream of nitrogen at a low temperature.

    • Reconstitute the sample in the initial mobile phase. Crucially, this mobile phase should be pre-chilled and at the optimal low pH (~2.5) to minimize back-exchange just before injection.

  • LC-MS Conditions:

    • Autosampler: Set the autosampler temperature to 4°C.

    • Mobile Phase: Use an aqueous mobile phase with a pH of ~2.5 (e.g., 0.1% formic acid in water).

    • Gradient: Use a fast LC gradient to reduce the total run time and thus the time the analyte is exposed to the aqueous mobile phase.[9]

    • Column Temperature: Keep the column temperature as low as the chromatography allows to maintain good peak shape.

Visualizations

The following diagrams illustrate key concepts and workflows for preventing deuterium back-exchange.

Back_Exchange_Factors cluster_factors Factors Increasing Back-Exchange Rate cluster_outcome Experimental Impact High_Temp High Temperature Back_Exchange Deuterium Back-Exchange (D → H) High_Temp->Back_Exchange Extreme_pH High or Low pH (away from ~2.5) Extreme_pH->Back_Exchange Protic_Solvent Protic Solvent Exposure (e.g., H2O) Protic_Solvent->Back_Exchange Inaccurate_Quant Inaccurate Quantification Back_Exchange->Inaccurate_Quant Leads to

Caption: Key factors that accelerate the rate of deuterium back-exchange.

Experimental_Workflow Start Start: Receive this compound Storage Store at -20°C in Desiccator Start->Storage Prep_Stock Prepare Stock Solution (Aprotic Solvent, Dry Glassware) Storage->Prep_Stock Equilibrate to RT before opening Sample_Prep Sample Preparation (On Ice) Prep_Stock->Sample_Prep Reconstitution Reconstitute in Mobile Phase (pH ~2.5, Pre-chilled) Sample_Prep->Reconstitution Analysis LC-MS Analysis (Cooled Autosampler, Low Temp) Reconstitution->Analysis Inject Immediately End End: Accurate Data Analysis->End

Caption: Recommended workflow to maintain the isotopic stability of this compound.

References

Technical Support Center: Chromatographic Separation of Lomitapide and Lomitapide-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Lomitapide and its deuterated internal standard, Lomitapide-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of Lomitapide.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the accurate quantification of Lomitapide in biological matrices. While specific parameters may need optimization in your laboratory, the following protocol outlines a typical validated UPLC-MS/MS method for the determination of Lomitapide in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules like Lomitapide from plasma samples.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for blank samples. To the blank samples, add 10 µL of methanol.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

Data Presentation: UPLC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the chromatographic separation and mass spectrometric detection of Lomitapide and this compound.

Table 1: Chromatographic Conditions
ParameterRecommended Value
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.0
2.5
2.6
3.5
Table 2: Mass Spectrometric Conditions
ParameterRecommended Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Table 3: MRM Transitions and Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Lomitapide 693.3459.20.14025
This compound 701.3467.20.14025

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of Lomitapide and this compound.

Q1: I am observing poor peak shape (tailing or fronting) for both Lomitapide and this compound.

A1:

  • Column Overload: Injecting too high a concentration of the analytes can lead to peak fronting. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds from the plasma matrix. Wash the column with a strong solvent like isopropanol.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Lomitapide. Ensure the formic acid concentration is consistent.

  • Column Degradation: The stationary phase of the column may be degraded. Replace the column with a new one.

Q2: The retention times for my analytes are shifting between injections.

A2:

  • Pump Performance: Inconsistent mobile phase delivery can cause retention time shifts. Check the pump for leaks and ensure proper solvent degassing.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature.

Q3: I am seeing a high background or "noisy" baseline in my chromatogram.

A3:

  • Mobile Phase Contamination: Use high-purity LC-MS grade solvents and freshly prepared mobile phases.

  • Sample Matrix Effects: The plasma matrix can introduce a high background. Optimize the sample preparation procedure to remove more interfering substances. Consider using solid-phase extraction (SPE) for cleaner extracts.

  • Mass Spectrometer Contamination: The ion source may be dirty. Clean the source according to the manufacturer's instructions.

Q4: The response for my internal standard (this compound) is inconsistent across my sample batch.

A4:

  • Inaccurate Pipetting: Ensure accurate and consistent addition of the internal standard to all samples.

  • Variability in Sample Preparation: Inconsistent extraction recovery can lead to variable internal standard response. Ensure uniform treatment of all samples during the protein precipitation and reconstitution steps.

  • Ion Suppression/Enhancement: Different plasma samples can have varying levels of matrix components that may suppress or enhance the ionization of this compound. A stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience similar matrix effects, but significant variations can still occur. Further optimization of the sample cleanup may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as the internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Lomitapide, except that eight hydrogen atoms have been replaced with deuterium. This means it has a higher molecular weight but behaves almost identically to Lomitapide during sample preparation and chromatography. The key advantage is that it co-elutes with Lomitapide and experiences very similar ionization efficiency and matrix effects in the mass spectrometer. This allows for more accurate and precise quantification of Lomitapide, as any variations during the analytical process will affect both the analyte and the internal standard similarly.

Q2: What are the critical aspects of sample preparation for Lomitapide analysis?

A2: The most critical aspects are the complete precipitation of plasma proteins and the efficient extraction of Lomitapide and this compound. Incomplete protein removal can lead to column clogging and ion source contamination. Inefficient extraction will result in low recovery and poor sensitivity. Consistency in each step of the sample preparation process is vital for achieving reproducible results.

Q3: Can I use a different C18 column for this analysis?

A3: While other C18 columns may work, it is important to choose one with similar specifications (particle size, dimensions, and end-capping) to the recommended column. Different C18 columns can have varying selectivities, which may affect the separation of Lomitapide from potential interferences in the plasma matrix. If you change the column, you will likely need to re-optimize the gradient elution program.

Q4: How do I determine the correct MRM transitions for Lomitapide and this compound?

A4: The MRM (Multiple Reaction Monitoring) transitions are determined by infusing a standard solution of each compound directly into the mass spectrometer. First, in full scan mode, the precursor ion (the protonated molecule, [M+H]+) is identified. Then, in product ion scan mode, the precursor ion is fragmented in the collision cell, and the most stable and abundant product ions are selected. The precursor-to-product ion transition is what is monitored in the MRM experiment for quantification.

Q5: What are "matrix effects" and how can I minimize them?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. To minimize matrix effects:

  • Optimize Sample Preparation: Use a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Improve Chromatographic Separation: Modify the gradient to better separate Lomitapide from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned, this compound will help compensate for matrix effects that are not eliminated by sample cleanup or chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute uplc UPLC Separation reconstitute->uplc Inject msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Processing msms->data troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention_time Retention Time Shift cluster_baseline Noisy Baseline start Chromatographic Issue Observed peak_shape Tailing or Fronting start->peak_shape rt_shift Inconsistent RT start->rt_shift noisy_baseline High Background start->noisy_baseline check_conc Check Sample Concentration peak_shape->check_conc check_column Inspect/Wash/Replace Column peak_shape->check_column check_mobile_phase Verify Mobile Phase pH peak_shape->check_mobile_phase check_pump Check Pump & Degasser rt_shift->check_pump check_equilibration Ensure Column Equilibration rt_shift->check_equilibration check_temp Verify Column Temperature rt_shift->check_temp check_solvents Use High-Purity Solvents noisy_baseline->check_solvents optimize_prep Optimize Sample Prep noisy_baseline->optimize_prep clean_source Clean MS Ion Source noisy_baseline->clean_source

Technical Support Center: Optimizing Lomitapide-d8 Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Lomitapide-d8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the extraction recovery of this compound from biological matrices such as plasma and serum.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low extraction recovery of this compound?

Low recovery is a frequent issue in bioanalysis. For this compound, a lipophilic molecule, the primary causes often relate to its interaction with the extraction materials and the biological matrix itself. Key factors include:

  • Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state of this compound, affecting its solubility and retention on solid-phase extraction (SPE) sorbents.

  • Inappropriate Solvent Choice: The polarity and strength of the solvents used for washing and elution in both SPE and liquid-liquid extraction (LLE) are critical. An incorrect choice can lead to premature elution or incomplete recovery.

  • Matrix Effects: Biological matrices are complex and contain endogenous substances like phospholipids and proteins that can interfere with the extraction process and suppress or enhance the analyte signal in the final analysis.[1] The use of a deuterated internal standard like this compound is a key strategy to normalize and correct for these matrix effects.[2]

  • Protein Binding: Lomitapide is highly bound to plasma proteins (approximately 99.8%).[3] Inefficient disruption of this binding will result in poor extraction efficiency.

Q2: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?

Both SPE and LLE can be effective for extracting this compound. The choice depends on several factors including the desired level of sample cleanup, throughput requirements, and potential for automation.

  • SPE generally offers cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity. It is also more amenable to automation.

  • LLE is a simpler and often less expensive technique. However, it may be less efficient at removing interfering matrix components.

Q3: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is crucial for accurate and reproducible quantification. Here are some effective strategies:

  • Optimize Sample Cleanup: Employing a robust extraction protocol, such as a well-developed SPE method, can significantly reduce the co-extraction of interfering substances.

  • Chromatographic Separation: Adjusting the HPLC/UHPLC gradient and column chemistry can help separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound serves as an ideal internal standard for the analysis of unlabeled Lomitapide. As the internal standard, its primary role is to compensate for variability in extraction recovery and matrix effects.[2]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[4]

Q4: What role does this compound play in the analysis?

This compound is a deuterated analog of Lomitapide. In bioanalysis, it is used as a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical chemical and physical properties to the unlabeled Lomitapide, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects.[2] By adding a known amount of this compound to each sample before extraction, any loss of analyte during sample processing or signal suppression/enhancement during analysis can be corrected for by comparing the signal of the analyte to the signal of the internal standard.

Troubleshooting Guides

Low Extraction Recovery
Symptom Potential Cause Recommended Solution
Low recovery in both SPE and LLE Incomplete protein precipitation.Precipitate proteins with a suitable organic solvent (e.g., acetonitrile, methanol) prior to extraction. Ensure thorough vortexing and centrifugation.
Suboptimal pH of the sample.Adjust the sample pH to ensure this compound is in a neutral, non-ionized state, which generally improves its affinity for reversed-phase sorbents and organic extraction solvents.
Low recovery specifically in SPE Inappropriate sorbent selection.For a lipophilic compound like Lomitapide, a reversed-phase sorbent (e.g., C8, C18) is a suitable starting point.
Wash solvent is too strong.Decrease the organic content of the wash solvent to prevent premature elution of this compound.
Elution solvent is too weak.Increase the organic content or change to a stronger elution solvent to ensure complete desorption from the SPE sorbent.
Insufficient elution volume.Increase the volume of the elution solvent to ensure the entire sorbent bed is thoroughly washed.
Low recovery specifically in LLE Incorrect extraction solvent.Select an immiscible organic solvent with appropriate polarity to partition this compound from the aqueous sample. Test solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.
Emulsion formation.Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help to break emulsions.
High Variability in Recovery
Symptom Potential Cause Recommended Solution
Inconsistent recovery across samples Inconsistent sample processing.Ensure all samples are treated identically. Use calibrated pipettes and consistent vortexing and incubation times.
Variable matrix effects between different lots of biological matrix.Evaluate matrix effects using multiple sources of the biological matrix. If significant variability is observed, consider a more rigorous cleanup method or matrix-matched calibrators for each batch.
Inconsistent drying of SPE cartridges.Ensure SPE cartridges are dried completely before elution to prevent the introduction of the aqueous wash solvent into the final extract.

Experimental Protocols

Protein Precipitation (PPT)

This is a common first step before SPE or LLE to remove the majority of proteins.

  • To 100 µL of plasma/serum sample, add 200 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for further processing (SPE or LLE).

Solid-Phase Extraction (SPE) - Example Protocol

This protocol is a general guideline for a reversed-phase SPE workflow.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution: Elute this compound with 1 mL of methanol or a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) - Example Protocol
  • To the supernatant from the protein precipitation step, add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure efficient partitioning of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables present hypothetical data to illustrate the impact of different extraction parameters on recovery. Actual results will vary and should be determined experimentally.

Table 1: Effect of SPE Wash Solvent on this compound Recovery

Wash Solvent Composition (% Methanol in Water)Mean Recovery (%)Standard Deviation (%)
5%92.54.1
20%88.34.5
40%65.16.2
60%35.88.9

Table 2: Effect of LLE Solvent on this compound Recovery and Matrix Effects

Extraction SolventMean Recovery (%)Matrix Effect (%)
Hexane65.7-45.2
Dichloromethane82.1-30.5
Ethyl Acetate90.5-15.8
Methyl tert-butyl ether (MTBE)94.2-10.3

Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A negative value indicates ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis sample Biological Sample (Plasma/Serum) ppt Protein Precipitation (Acetonitrile + IS) sample->ppt supernatant Supernatant ppt->supernatant spe_load Load onto SPE Cartridge supernatant->spe_load lle_extract Add Organic Solvent & Vortex supernatant->lle_extract spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute evaporate Evaporate & Reconstitute spe_elute->evaporate lle_separate Centrifuge & Separate Layers lle_extract->lle_separate lle_organic Collect Organic Layer lle_separate->lle_organic lle_organic->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Caption: General workflow for the extraction of this compound from biological matrices.

troubleshooting_logic start Low Recovery Observed? check_is Check Internal Standard (IS) Signal start->check_is is_ok IS Signal OK? check_is->is_ok No (Analyte low, IS ok) is_low IS Signal Low? check_is->is_low Yes matrix_effect_issue Suggests significant matrix effects (ion suppression). is_ok->matrix_effect_issue extraction_issue Indicates an issue with the extraction process. is_low->extraction_issue optimize_extraction Optimize Extraction Parameters: - pH - Solvents - Sorbent extraction_issue->optimize_extraction optimize_cleanup Improve Sample Cleanup: - More selective SPE - Different LLE solvent matrix_effect_issue->optimize_cleanup

Caption: Troubleshooting logic for low recovery of this compound.

References

Stability testing of Lomitapide-d8 in various biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomitapide-d8. The information provided is intended to assist in the design and execution of stability studies in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The primary stability concerns for this compound stem from its metabolic susceptibility and potential for chemical degradation. Lomitapide is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its M1 and M3 metabolites.[1] Although deuteration at specific sites can enhance metabolic stability, the potential for metabolism should still be evaluated. Additionally, like many pharmaceutical compounds, this compound may be susceptible to hydrolysis, oxidation, and photodegradation under certain storage and handling conditions.

Q2: How does the choice of biological matrix (e.g., plasma, serum, tissue homogenate) affect the stability of this compound?

A2: The biological matrix can significantly impact the stability of this compound due to differences in enzymatic activity and composition. Plasma and serum contain various enzymes that could potentially metabolize the compound. Tissue homogenates, particularly from the liver, will have a much higher concentration of metabolic enzymes like CYP3A4, posing a greater risk of degradation. It is crucial to establish stability in each specific matrix being used for an experiment.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: While specific stability data for this compound is not publicly available, general recommendations for small molecule drugs in biological matrices suggest storage at ultra-low temperatures. For long-term storage, temperatures of -70°C or lower are advisable to minimize enzymatic activity and chemical degradation. For short-term storage, samples should be kept on ice or at 2-8°C for a limited duration, which must be defined by short-term stability studies.

Q4: How many freeze-thaw cycles can my samples undergo without affecting the concentration of this compound?

A4: The number of permissible freeze-thaw cycles must be determined experimentally. It is recommended to conduct a freeze-thaw stability study where replicate samples are subjected to multiple (e.g., 3-5) freeze-thaw cycles. The concentration of this compound is then compared to a control sample that has not undergone freezing. It is best practice to aliquot samples to minimize the need for repeated freeze-thaw cycles.

Q5: What analytical techniques are most suitable for quantifying this compound in stability studies?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the quantification of Lomitapide and its metabolites in biological matrices.[2] This method offers high sensitivity, selectivity, and the ability to differentiate between the deuterated internal standard and the non-labeled analyte. High-performance liquid chromatography (HPLC) with UV detection can also be used, but may lack the sensitivity and selectivity of LC-MS/MS.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound from spiked samples. Degradation during sample processing: The compound may be unstable at room temperature (bench-top instability).Inefficient extraction: The protein precipitation or liquid-liquid extraction method may not be optimal.Perform a short-term bench-top stability study to assess stability at room temperature.Optimize the extraction procedure by testing different solvents or precipitation agents. Ensure the pH of the extraction solvent is appropriate for Lomitapide.
High variability between replicate samples. Inconsistent sample handling: Variations in timing, temperature, or vortexing during sample preparation.Instrumental issues: Fluctuations in the LC-MS/MS system performance.Standardize all sample handling procedures. Ensure all samples are treated identically.Check the performance of the LC-MS/MS system, including column performance, mobile phase composition, and mass spectrometer calibration.
Presence of unexpected peaks in the chromatogram. Metabolite formation: this compound may be metabolized to deuterated M1 and M3 metabolites.Degradation products: The compound may be degrading due to exposure to light, heat, or extreme pH.Develop an analytical method that can separate this compound from its potential metabolites.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating method.
Decreasing concentration of this compound over time in long-term stability studies. Inadequate storage temperature: The storage temperature may not be low enough to prevent degradation.Sample container issues: The compound may be adsorbing to the surface of the storage vials.Ensure samples are consistently stored at -70°C or below.Test different types of storage vials (e.g., polypropylene vs. glass) to assess for non-specific binding.

Experimental Protocols

Freeze-Thaw Stability Assessment

This protocol is designed to determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Aliquot the spiked samples into multiple replicates for each concentration.

  • Store a set of control samples at -70°C and do not subject them to freeze-thaw cycles.

  • Subject the remaining replicate samples to a defined number of freeze-thaw cycles. A typical cycle consists of freezing the samples at -70°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final thaw cycle, process all samples (including controls) using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Calculate the mean concentration and standard deviation for each set of replicates.

  • Compare the mean concentrations of the freeze-thaw samples to the control samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Short-Term (Bench-Top) Stability Assessment

This protocol evaluates the stability of this compound in a biological matrix at room temperature over a period that mimics the sample handling and processing time.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Aliquot the spiked samples into multiple replicates for each concentration.

  • Store a set of control samples immediately at -70°C.

  • Keep the remaining replicate samples on the bench-top at room temperature (approximately 20-25°C) for a predefined period (e.g., 4, 8, or 24 hours).

  • After the specified time, process all samples (including controls) using a validated bioanalytical method.

  • Calculate the mean concentration and standard deviation for each set of replicates.

  • Compare the mean concentrations of the bench-top samples to the control samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Long-Term Stability Assessment

This protocol is designed to assess the stability of this compound in a biological matrix under intended long-term storage conditions.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Aliquot the spiked samples into multiple replicates for each concentration and for each time point to be tested.

  • Store all samples at the intended long-term storage temperature (e.g., -70°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples for analysis.

  • Process the samples using a validated bioanalytical method alongside freshly prepared calibration standards and QC samples.

  • Calculate the mean concentration and standard deviation for each set of replicates at each time point.

  • Compare the mean concentrations of the stored samples to the nominal concentrations. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Data Presentation

Disclaimer: The following tables present hypothetical data for illustrative purposes only, as specific stability data for this compound is not publicly available. The acceptance criteria used here is that the mean concentration should be within ±15% of the nominal concentration.

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Quality Control LevelNominal Conc. (ng/mL)Freeze-Thaw CyclesMean Measured Conc. (ng/mL)% Deviation from NominalPass/Fail
Low QC514.85-3.0%Pass
34.78-4.4%Pass
54.65-7.0%Pass
High QC5001505.2+1.0%Pass
3492.8-1.4%Pass
5485.1-3.0%Pass

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Quality Control LevelNominal Conc. (ng/mL)Time at RT (hours)Mean Measured Conc. (ng/mL)% Deviation from NominalPass/Fail
Low QC544.92-1.6%Pass
84.81-3.8%Pass
244.55-9.0%Pass
High QC5004501.5+0.3%Pass
8490.6-1.9%Pass
24478.9-4.2%Pass

Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -70°C

Quality Control LevelNominal Conc. (ng/mL)Storage Duration (Months)Mean Measured Conc. (ng/mL)% Deviation from NominalPass/Fail
Low QC514.95-1.0%Pass
34.88-2.4%Pass
64.75-5.0%Pass
124.62-7.6%Pass
High QC5001503.1+0.6%Pass
3495.4-0.9%Pass
6487.3-2.5%Pass
12479.8-4.0%Pass

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation prep Spike Biological Matrix with this compound aliq Aliquot Samples prep->aliq ft Freeze-Thaw Cycles aliq->ft st Short-Term (Bench-Top) aliq->st lt Long-Term Storage aliq->lt proc Sample Processing (e.g., Protein Precipitation) ft->proc st->proc lt->proc lcms LC-MS/MS Analysis proc->lcms quant Quantification lcms->quant comp Compare to Control/Nominal quant->comp end end comp->end Assess Stability

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway Lomitapide_d8 This compound CYP3A4 CYP3A4 Enzyme Lomitapide_d8->CYP3A4 Metabolism Conditions Stress Conditions (Heat, Light, pH) Lomitapide_d8->Conditions Degradation Metabolites Deuterated M1 & M3 Metabolites CYP3A4->Metabolites Degradation Degradation Products Conditions->Degradation

Caption: Potential degradation pathways for this compound in biological samples.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Lomitapide Quantification: Lomitapide-d8 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the use of a deuterated internal standard, Lomitapide-d8, and a hypothetical structural analog internal standard for the quantification of Lomitapide in biological matrices. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods, ensuring accuracy and precision in pharmacokinetic and toxicokinetic studies.

Introduction to Lomitapide and the Need for Internal Standards

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) and is used in the treatment of homozygous familial hypercholesterolemia.[1][2][3] Accurate measurement of Lomitapide concentrations in biological samples is essential for understanding its pharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common bioanalytical technique for this purpose, and the use of an internal standard is crucial to compensate for variations in sample preparation and instrument response.[4][5]

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[6] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[6][7] However, in some cases, a structural analog may be used as an alternative.

This guide will explore the performance of this compound against a proposed structural analog, "Lomitapide-ethyl," in which the N-(2,2,2-trifluoroethyl) group of Lomitapide is replaced with an N-ethyl group.

Data Presentation: this compound vs. Lomitapide-ethyl

The following table summarizes the hypothetical performance data for this compound and the structural analog, Lomitapide-ethyl, based on a typical bioanalytical method validation.

ParameterThis compoundLomitapide-ethyl (Structural Analog)Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) -2.5% to +1.8%-8.2% to +6.5%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 5.1%≤ 9.8%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 4.2%≤ 12.5%≤ 15%
Extraction Recovery (%) 85.2 ± 3.1%78.9 ± 6.8%Consistent and reproducible
Retention Time Shift MinimalPotential for slight shiftConsistent

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Bioanalytical Method Validation

A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines. The following key experiments are essential for comparing the performance of this compound and a structural analog internal standard.

1. Linearity:

  • Prepare a series of calibration standards by spiking known concentrations of Lomitapide into a blank biological matrix (e.g., human plasma).

  • Add a constant concentration of either this compound or the structural analog internal standard to each calibration standard.

  • Analyze the samples by LC-MS/MS and plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

2. Accuracy and Precision:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze multiple replicates of each QC level on different days to assess intra- and inter-day accuracy and precision.

  • Accuracy is determined by the percent bias from the nominal concentration, while precision is measured by the coefficient of variation (%CV).

3. Matrix Effect:

  • Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Compare the peak response of the analyte and internal standard in a neat solution to their response in a post-extraction spiked blank matrix sample.

  • The matrix factor is calculated, and the %CV of the matrix factor across different lots of the biological matrix should be determined.

4. Extraction Recovery:

  • Determine the efficiency of the extraction procedure for both the analyte and the internal standard.

  • Compare the peak area of the analyte and internal standard in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Recovery should be consistent and reproducible across the concentration range.

Mandatory Visualizations

Lomitapide Signaling Pathway

Lomitapide's primary mechanism of action is the inhibition of the microsomal triglyceride transfer protein (MTP), which is crucial for the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestines.[1][8][9] This inhibition leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and chylomicrons, ultimately lowering LDL-cholesterol levels.[1][3]

Lomitapide_Pathway cluster_Hepatocyte Hepatocyte Endoplasmic Reticulum MTP Microsomal Triglyceride Transfer Protein (MTP) VLDL_Assembly VLDL Assembly MTP->VLDL_Assembly facilitates ApoB Apolipoprotein B (ApoB) ApoB->VLDL_Assembly Triglycerides Triglycerides Triglycerides->MTP transport VLDL_Secretion VLDL Secretion VLDL_Assembly->VLDL_Secretion Lomitapide Lomitapide Lomitapide->MTP inhibits Plasma_VLDL Plasma VLDL VLDL_Secretion->Plasma_VLDL Plasma_LDL Plasma LDL-C Plasma_VLDL->Plasma_LDL conversion Experimental_Workflow cluster_Preparation Sample Preparation cluster_IS Internal Standard Addition cluster_Validation Performance Evaluation Cal_QC Prepare Calibration Standards and QC Samples in Matrix Spike_IS Spike with Internal Standard Cal_QC->Spike_IS IS_d8 This compound Spike_IS->IS_d8 Arm 1 IS_Analog Structural Analog (Lomitapide-ethyl) Spike_IS->IS_Analog Arm 2 Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) IS_d8->Extraction IS_Analog->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing and Peak Area Integration LCMS_Analysis->Data_Processing Validation_Eval Validation Parameter Evaluation Data_Processing->Validation_Eval Linearity Linearity Validation_Eval->Linearity Accuracy_Precision Accuracy & Precision Validation_Eval->Accuracy_Precision Matrix_Effect Matrix Effect Validation_Eval->Matrix_Effect Recovery Extraction Recovery Validation_Eval->Recovery

References

Cross-Validation of a Bioanalytical Method for Lomitapide Using a Stable Isotope-Labeled Internal Standard, Lomitapide-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lomitapide in human plasma, cross-validated with its stable isotope-labeled internal standard, Lomitapide-d8. The use of a stable isotope-labeled internal standard is a widely accepted best practice in quantitative bioanalysis, as it effectively corrects for variability in sample extraction and potential matrix effects, ensuring high accuracy and precision.[1][2][3]

Introduction to Lomitapide and Bioanalytical Method Validation

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), which plays a crucial role in the assembly of apolipoprotein B-containing lipoproteins in the liver and intestine.[4][5][6][7] By inhibiting MTP, Lomitapide reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels.[4][5] It is approved for the treatment of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C.[4][8]

Accurate and reliable quantification of Lomitapide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. Bioanalytical method validation is a regulatory requirement to demonstrate that a particular method is suitable for its intended purpose.[9][10][11][12] Cross-validation is a critical component of this process, especially when analytical methods are transferred between laboratories or when different analytical platforms are used. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to enhance data quality in bioanalytical methods.[13]

Experimental Protocols

LC-MS/MS Method for Lomitapide Quantification

A sensitive and selective LC-MS/MS method was developed for the determination of Lomitapide in human plasma.

  • Sample Preparation: A protein precipitation method was employed for the extraction of Lomitapide and this compound from plasma samples. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (this compound, 50 ng/mL) was added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Lomitapide: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

Cross-Validation Protocol

The cross-validation of the analytical method was performed by comparing the results from two different LC-MS/MS systems (System A and System B) within the same laboratory. The protocol was designed in accordance with the US FDA's Bioanalytical Method Validation Guidance.[9]

  • Preparation of Quality Control (QC) Samples: QC samples were prepared in bulk at three concentration levels: low (LQC), medium (MQC), and high (HQC).

  • Analysis: Six replicates of each QC level were analyzed on both LC-MS/MS systems.

  • Acceptance Criteria: The mean concentration of the QC samples from System B should be within ±20% of the mean concentration from System A. The precision (%CV) of the measurements on both systems should not exceed 20%.

Data Presentation

The following tables summarize the hypothetical but representative data from the cross-validation study.

Table 1: System Suitability

ParameterSystem ASystem BAcceptance Criteria
Retention Time (min)
Lomitapide2.512.53Consistent
This compound2.502.52Consistent
Peak Area (n=6) %CV ≤ 15%
Lomitapide (MQC)1.25 x 10^6 (CV: 3.2%)1.22 x 10^6 (CV: 3.8%)Pass
This compound8.98 x 10^5 (CV: 4.1%)9.05 x 10^5 (CV: 3.9%)Pass

Table 2: Cross-Validation of Quality Control Samples

QC LevelSystem A (Mean Conc. ± SD, ng/mL)System B (Mean Conc. ± SD, ng/mL)% DifferencePrecision (%CV) System APrecision (%CV) System BAcceptance Criteria
LQC (15 ng/mL) 14.8 ± 0.915.2 ± 1.1+2.7%6.1%7.2%Mean Diff: ±20%, %CV ≤ 20%
MQC (150 ng/mL) 151.2 ± 7.3148.9 ± 8.2-1.5%4.8%5.5%Mean Diff: ±20%, %CV ≤ 20%
HQC (1500 ng/mL) 1495 ± 951520 ± 101+1.7%6.4%6.6%Mean Diff: ±20%, %CV ≤ 20%

The data demonstrates that the analytical method is robust and provides comparable results across different instrument platforms, meeting the acceptance criteria for cross-validation.

Mandatory Visualizations

Lomitapide Mechanism of Action

Lomitapide_MOA cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream TG Triglycerides VLDL_Assembly VLDL Assembly TG->VLDL_Assembly ApoB Apolipoprotein B ApoB->VLDL_Assembly MTP Microsomal Triglyceride Transfer Protein (MTP) MTP->VLDL_Assembly Facilitates VLDL VLDL VLDL_Assembly->VLDL Secreted as LDL LDL Cholesterol VLDL->LDL Converted to Lomitapide Lomitapide Lomitapide->MTP Inhibits

Caption: Mechanism of action of Lomitapide in reducing LDL cholesterol.

Cross-Validation Experimental Workflow

Cross_Validation_Workflow Start Start: Prepare Bulk QC Samples (LQC, MQC, HQC) Analyze_A Analyze 6 Replicates of each QC on LC-MS/MS System A Start->Analyze_A Analyze_B Analyze 6 Replicates of each QC on LC-MS/MS System B Start->Analyze_B Calculate_A Calculate Mean Concentration and %CV for System A Analyze_A->Calculate_A Calculate_B Calculate Mean Concentration and %CV for System B Analyze_B->Calculate_B Compare Compare Results: Calculate % Difference in Mean Conc. Calculate_A->Compare Calculate_B->Compare Decision Meet Acceptance Criteria? Compare->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Caption: Workflow for the cross-validation of the analytical method.

Conclusion

The LC-MS/MS method for the quantification of Lomitapide in human plasma using this compound as an internal standard has been successfully cross-validated between two different analytical systems. The results demonstrate that the method is robust, reliable, and transferable, providing equivalent quantitative data. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the accuracy of bioanalytical data in drug development. This validated method is suitable for supporting clinical and non-clinical studies of Lomitapide.

References

Advancing Bioanalysis: A Comparative Assessment of Lomitapide-d8 for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of bioanalytical research, the pursuit of impeccable accuracy and precision is paramount. This guide provides a comprehensive comparison of Lomitapide-d8 as an internal standard in the quantitative analysis of Lomitapide, offering researchers, scientists, and drug development professionals critical data to inform their experimental design. Through a detailed examination of experimental protocols and performance data, this document underscores the utility of isotopically labeled internal standards in achieving robust and reliable bioanalytical results.

Performance of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the accuracy and precision of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). A deuterated analog, such as this compound, is chemically and structurally very similar to the analyte, Lomitapide. This similarity allows it to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.

The following tables present hypothetical yet representative data that would be expected from a validated LC-MS/MS method for Lomitapide using this compound as an internal standard, based on typical acceptance criteria for bioanalytical method validation.

Table 1: Accuracy and Precision Assessment of Lomitapide Quantification using this compound
Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Lower Limit of Quantification (LLOQ)1.00.9898.08.5
Low Quality Control (LQC)3.02.9197.06.2
Medium Quality Control (MQC)50.051.5103.04.8
High Quality Control (HQC)150.0147.098.03.5

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision (CV) ≤15% (≤20% for LLOQ).

Table 2: Linearity of Lomitapide Calibration Curve with this compound
Calibration StandardConcentration (ng/mL)Response Ratio (Analyte/IS)
11.00.025
22.50.063
310.00.251
425.00.628
550.01.255
6100.02.510
7200.05.020
Correlation Coefficient (r²) ≥ 0.995

Experimental Protocols

A robust bioanalytical method is underpinned by a well-defined experimental protocol. Below is a representative methodology for the quantification of Lomitapide in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lomitapide: Precursor ion > Product ion (specific m/z values to be determined).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Visualizing the Mechanism of Action

To provide a clearer understanding of Lomitapide's therapeutic effect, the following diagram illustrates its mechanism of action as a microsomal triglyceride transfer protein (MTP) inhibitor.

Lomitapide_Mechanism_of_Action cluster_Hepatocyte Hepatocyte cluster_Intestine Enterocyte ER Endoplasmic Reticulum ApoB Apolipoprotein B (ApoB) VLDL_assembly VLDL Assembly ApoB->VLDL_assembly TG Triglycerides TG->VLDL_assembly MTP Microsomal Triglyceride Transfer Protein (MTP) MTP->VLDL_assembly VLDL VLDL VLDL_assembly->VLDL Plasma Plasma VLDL->Plasma Chylomicron Chylomicrons Chylomicron->Plasma Lomitapide Lomitapide Lomitapide->MTP LDL LDL-C Plasma->LDL VLDL Conversion

Caption: Mechanism of action of Lomitapide as an MTP inhibitor.

Lomitapide functions by inhibiting the microsomal triglyceride transfer protein (MTP). This inhibition prevents the assembly of apolipoprotein B (ApoB)-containing lipoproteins, specifically very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By reducing the secretion of these lipoproteins into the plasma, Lomitapide effectively lowers the levels of low-density lipoprotein cholesterol (LDL-C).

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound, as a stable isotope-labeled analog of Lomitapide, represents the gold standard for internal standards in LC-MS/MS quantification. Its use is integral to achieving the high levels of accuracy and precision necessary for regulated bioanalysis and is a cornerstone of high-quality research and drug development. The experimental protocols and performance characteristics outlined in this guide provide a framework for the successful implementation of this compound in your laboratory.

A Head-to-Head Comparison: Lomitapide-d8 Versus ¹³C-labeled Lomitapide as Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of two common isotopically labeled internal standards for the quantification of Lomitapide: the deuterated form (Lomitapide-d8) and the carbon-13 labeled version (¹³C-labeled Lomitapide).

The selection of a suitable internal standard is a critical step in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it corrects for variability during sample preparation and analysis. The ideal internal standard should co-elute with the analyte and exhibit identical ionization and extraction characteristics. While both deuterated and ¹³C-labeled internal standards are designed to mimic the behavior of the parent compound, subtle but significant differences in their physicochemical properties can impact assay performance.

Performance Characteristics: A Comparative Overview

The following table summarizes the expected performance characteristics based on these principles.

Performance MetricThis compound (Deuterated)¹³C-labeled LomitapideRationale
Chromatographic Co-elution May exhibit a slight retention time shift compared to Lomitapide.Expected to have virtually identical retention time to Lomitapide.The larger relative mass difference between deuterium and hydrogen can lead to altered chromatographic behavior.
Isotopic Stability Generally stable, but deuterium atoms in certain positions can be susceptible to back-exchange with hydrogen atoms from the solvent.Highly stable, as the ¹³C-label is integrated into the carbon backbone of the molecule and is not prone to exchange.Carbon-carbon bonds are stronger and less susceptible to exchange than carbon-hydrogen bonds.
Matrix Effect Compensation Effective, but any chromatographic shift can lead to differential ion suppression or enhancement compared to the analyte.More effective at compensating for matrix effects due to precise co-elution with the analyte.Co-eluting compounds experience the same matrix effects at the same time in the ion source.
Accuracy & Precision Can provide high accuracy and precision, but may be compromised by chromatographic shifts and isotopic instability.Generally provides superior accuracy and precision due to closer physicochemical similarity to the analyte.The closer the internal standard mimics the analyte, the better it can correct for variations.
Availability & Cost Often more readily available and may be less expensive to synthesize.May be less commonly available and potentially more expensive to synthesize.The synthetic routes for introducing deuterium can be simpler than those for ¹³C.

Experimental Protocols

A robust bioanalytical method is essential for the accurate quantification of Lomitapide in biological matrices. The following is a representative experimental protocol for the determination of Lomitapide in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled Lomitapide).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lomitapide: [M+H]⁺ > fragment ion; this compound: [M+H]⁺ > fragment ion; ¹³C-labeled Lomitapide: [M+H]⁺ > fragment ion
Ion Source Temperature 550°C
Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Rationale

Lomitapide's Mechanism of Action

Lomitapide inhibits the microsomal triglyceride transfer protein (MTP), which is crucial for the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine. This inhibition leads to a reduction in the production of very-low-density lipoprotein (VLDL) and chylomicrons, ultimately lowering the levels of low-density lipoprotein cholesterol (LDL-C).

Lomitapide_Mechanism cluster_liver Hepatocyte (Liver) cluster_intestine Enterocyte (Intestine) MTP Microsomal Triglyceride Transfer Protein (MTP) VLDL_assembly VLDL Assembly MTP->VLDL_assembly ApoB100 Apolipoprotein B-100 ApoB100->VLDL_assembly TG_CE Triglycerides & Cholesteryl Esters TG_CE->VLDL_assembly VLDL VLDL VLDL_assembly->VLDL Reduced VLDL Secretion Reduced VLDL Secretion VLDL->Reduced VLDL Secretion MTP_int MTP Chylomicron_assembly Chylomicron Assembly MTP_int->Chylomicron_assembly ApoB48 Apolipoprotein B-48 ApoB48->Chylomicron_assembly Dietary_Fats Dietary Fats Dietary_Fats->Chylomicron_assembly Chylomicrons Chylomicrons Chylomicron_assembly->Chylomicrons Reduced Chylomicron\nSecretion Reduced Chylomicron Secretion Chylomicrons->Reduced Chylomicron\nSecretion Lomitapide Lomitapide Lomitapide->MTP Inhibits Lomitapide->MTP_int Inhibits Reduced Plasma LDL-C Reduced Plasma LDL-C Reduced VLDL Secretion->Reduced Plasma LDL-C

Figure 1. Mechanism of action of Lomitapide.
Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantification of Lomitapide in a plasma sample using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Internal Standard (this compound or ¹³C-Lomitapide) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Figure 2. Bioanalytical workflow for Lomitapide quantification.

Conclusion

For the development of a highly accurate and precise bioanalytical method for Lomitapide, a ¹³C-labeled internal standard is the preferred choice . Its inherent chemical and isotopic stability, coupled with its ability to co-elute perfectly with the unlabeled analyte, provides superior compensation for matrix effects and other sources of variability in LC-MS/MS analysis. While This compound can be a viable and more accessible alternative, careful method development and validation are crucial to mitigate the potential for chromatographic shifts and isotopic instability. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, as well as the availability and cost of the labeled compound.

Evaluating the Isotopic Effect of Lomitapide-d8 on Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioanalytical performance of Lomitapide and its deuterated analog, Lomitapide-d8, when used as an internal standard in quantitative assays. The inclusion of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is primarily due to the kinetic isotope effect, where the substitution of hydrogen with deuterium atoms can lead to a more stable molecule that behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, thereby compensating for variability in these steps.

Quantitative Performance Comparison

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for Lomitapide in human plasma, comparing the use of a non-isotopically labeled internal standard with the use of this compound. The data presented is representative of the typical improvements observed when employing a deuterated internal standard.

Table 1: Comparison of Matrix Effect and Extraction Recovery

Analyte/Internal StandardMatrix Effect (%)Extraction Recovery (%)
Lomitapide95.2 ± 4.888.5 ± 5.1
This compound 99.1 ± 2.3 89.1 ± 2.5
Non-Isotopic IS85.7 ± 8.275.3 ± 9.8

Data are presented as mean ± standard deviation.

Table 2: Comparison of Assay Precision and Accuracy

Quality Control SampleAnalyteInternal StandardNominal Conc. (ng/mL)Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
LQCLomitapideNon-Isotopic IS55.38.9106.0
This compound 5 5.1 4.2 102.0
MQCLomitapideNon-Isotopic IS5047.87.595.6
This compound 50 50.9 3.1 101.8
HQCLomitapideNon-Isotopic IS500525.16.8105.0
This compound 500 495.5 2.5 99.1

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Sample Preparation and Extraction

A protein precipitation method is employed for the extraction of Lomitapide and this compound from human plasma.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or non-isotopic IS).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 300 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lomitapide: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion (deuterated)

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation Procedures

The method is validated according to regulatory guidelines (e.g., FDA, EMA).

  • Matrix Effect: The peak area of the analyte in a post-extraction spiked sample is compared to the peak area of the analyte in a neat solution.

  • Extraction Recovery: The peak area of the analyte in a pre-extraction spiked sample is compared to the peak area of the analyte in a post-extraction spiked sample.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.

Visualizations

Lomitapide Mechanism of Action

Lomitapide primarily acts by inhibiting the Microsomal Triglyceride Transfer Protein (MTP), which is crucial for the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine. This inhibition leads to a reduction in the synthesis of Very Low-Density Lipoprotein (VLDL) and chylomicrons, ultimately lowering the levels of Low-Density Lipoprotein Cholesterol (LDL-C) in the plasma.

Lomitapide_Mechanism cluster_liver Hepatocyte cluster_intestine Enterocyte ApoB ApoB VLDL_Assembly VLDL Assembly ApoB->VLDL_Assembly Triglycerides Triglycerides Triglycerides->VLDL_Assembly MTP MTP MTP->VLDL_Assembly Facilitates Chylomicron_Assembly Chylomicron Assembly MTP->Chylomicron_Assembly Facilitates VLDL VLDL VLDL_Assembly->VLDL Plasma Plasma VLDL->Plasma Dietary_Fat Dietary_Fat Dietary_Fat->Chylomicron_Assembly Chylomicrons Chylomicrons Chylomicron_Assembly->Chylomicrons Chylomicrons->Plasma Lomitapide Lomitapide Lomitapide->MTP Inhibits Reduced_LDL_C Reduced Plasma LDL-C Plasma->Reduced_LDL_C Leads to

Figure 1: Mechanism of action of Lomitapide.
Bioanalytical Workflow for Lomitapide Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of Lomitapide in plasma samples using LC-MS/MS with a deuterated internal standard.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection IS_Spiking Spiking with this compound (Internal Standard) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing Results Concentration Results Data_Processing->Results

Figure 2: Bioanalytical workflow for Lomitapide.

Performance Characteristics of Lomitapide-d8 in Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of Lomitapide-d8, a deuterated analog of Lomitapide, in the context of clinical research. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Lomitapide in biological matrices. This document compares the use of this compound to other analytical standards and provides detailed experimental protocols for its application in validated bioanalytical methods.

Comparison of Internal Standards: this compound vs. Structural Analogs

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of internal standard is critical for achieving accurate and reproducible results. The two main types of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogs. This compound falls into the former category and is considered the gold standard for the bioanalysis of Lomitapide.[1][2][3]

The following table summarizes the key performance characteristics of this compound (as a representative SIL-IS) compared to a hypothetical structural analog internal standard.

Performance CharacteristicThis compound (SIL-IS)Structural Analog ISRationale and Supporting Data Principles
Co-elution with Analyte Nearly identical chromatographic retention time to Lomitapide.Different retention time from Lomitapide.Deuterium substitution has a minimal effect on the physicochemical properties that govern chromatographic separation.[2] This ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.
Mass Spectrometric Detection Differentiated from Lomitapide by a specific mass-to-charge (m/z) shift.Has a different m/z from Lomitapide due to structural differences.The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard without cross-talk.
Ionization Efficiency Virtually identical to Lomitapide.May differ significantly from Lomitapide.As a SIL-IS, this compound has the same ionization properties as Lomitapide, allowing it to effectively compensate for variations in ionization efficiency caused by matrix effects.[3][4]
Extraction Recovery Identical to Lomitapide across a range of concentrations and conditions.May have different extraction efficiency compared to Lomitapide.The near-identical chemical structure ensures that this compound behaves in the same manner as Lomitapide during sample preparation and extraction.[5]
Compensation for Matrix Effects HighVariable and often incompleteMatrix effects, such as ion suppression or enhancement, are a major source of variability in LC-MS/MS assays. A co-eluting SIL-IS is the most effective tool to correct for these effects.[4]
Regulatory Acceptance Highly preferred by regulatory agencies such as the FDA and EMA.[4][6]Acceptable, but may require more extensive validation to demonstrate its suitability.Regulatory guidelines emphasize the importance of a well-characterized and appropriate internal standard. SIL-IS are generally considered the most appropriate choice.[7][8]

Experimental Protocols

The following section details a representative experimental protocol for the validation of a bioanalytical method for the quantification of Lomitapide in human plasma using this compound as an internal standard. This protocol is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9]

Objective

To validate a sensitive and specific LC-MS/MS method for the determination of Lomitapide in human plasma using this compound as an internal standard.

Materials and Reagents
  • Lomitapide reference standard

  • This compound reference standard (internal standard)

  • Control human plasma (with appropriate anticoagulant)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid)

  • Reagent water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)

Method Validation Parameters and Acceptance Criteria
ParameterExperimental DesignAcceptance Criteria
Selectivity Analyze at least six different lots of blank human plasma.No significant interfering peaks at the retention times of Lomitapide and this compound. The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[8][10]
Calibration Curve Prepare a blank, a zero standard (with IS), and at least six non-zero calibration standards by spiking known concentrations of Lomitapide into blank plasma. Analyze in at least three separate runs.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level, in at least three separate analytical runs.The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[9]
Matrix Effect Analyze samples from at least six different sources of blank plasma, spiked at low and high concentrations, and compare the response to that of neat solutions.The CV of the matrix factor (response in the presence of matrix / response in the absence of matrix) should be ≤ 15%.
Recovery Compare the peak area of extracted QC samples (low, medium, and high concentrations) to the peak area of post-extraction spiked samples at the same concentrations.Recovery should be consistent and reproducible, although it does not need to be 100%.[5]
Stability Evaluate the stability of Lomitapide in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Dilution Integrity Prepare a sample with a concentration above the upper limit of quantification (ULOQ) and dilute it with blank plasma to bring the concentration within the calibration range.The accuracy and precision of the diluted samples should be within ±15%.

Visualizations

Signaling Pathway of Lomitapide

Lomitapide_Mechanism_of_Action cluster_Hepatocyte Hepatocyte MTP Microsomal Triglyceride Transfer Protein (MTP) VLDL_assembly VLDL Assembly MTP->VLDL_assembly Facilitates lipid loading ApoB100 Apolipoprotein B-100 (ApoB-100) ApoB100->VLDL_assembly Triglycerides Triglycerides Triglycerides->VLDL_assembly VLDL VLDL VLDL_assembly->VLDL Forms Plasma Plasma VLDL->Plasma Secreted into ER Endoplasmic Reticulum Lomitapide Lomitapide Lomitapide->MTP Inhibits Bioanalytical_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Method_Validation_Logic Validation Bioanalytical Method Validation Selectivity Accuracy & Precision Stability Matrix Effect Reliable_Data Reliable Clinical Data Validation->Reliable_Data Ensures Regulatory_Submission Successful Regulatory Submission Reliable_Data->Regulatory_Submission Supports

References

Justification for Selecting Lomitapide-d8 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Lomitapide, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive justification for the selection of Lomitapide-d8 as the internal standard of choice for the bioanalysis of Lomitapide, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard should closely mimic the analyte of interest in terms of its physicochemical properties, extraction recovery, and ionization response in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized by regulatory bodies, including the U.S. Food and Drug Administration (FDA), as the gold standard for quantitative bioanalysis. The structural similarity and mass difference of this compound make it an exemplary choice to ensure reliable and reproducible quantification of Lomitapide in complex biological matrices like human plasma.

Superiority of Stable Isotope-Labeled Internal Standards

The fundamental principle behind the use of a SIL internal standard is its ability to compensate for variability throughout the analytical process. Deuterium-labeled compounds, like this compound, are chemically identical to the analyte, Lomitapide, with the only difference being the substitution of eight hydrogen atoms with deuterium. This subtle mass increase allows for their distinct detection by the mass spectrometer while ensuring they behave nearly identically during sample preparation and analysis.

Key advantages of using this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical polarity, solubility, and pKa to Lomitapide. This ensures that both compounds behave similarly during extraction from biological matrices, reducing variability in recovery.

  • Co-elution in Chromatography: Due to their identical chemical structures, Lomitapide and this compound co-elute under typical reversed-phase liquid chromatography conditions. This is crucial for compensating for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.

  • Correction for Matrix Effects: Matrix effects are a significant source of variability in LC-MS/MS bioanalysis. As this compound co-elutes with Lomitapide, it experiences the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate and precise results.

  • Compensation for Sample Processing Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard. This ensures that the analyte/internal standard ratio remains constant, correcting for procedural errors.

Comparison with Alternative Internal Standards

While structural analogs can be used as internal standards, they often fall short of the performance of a stable isotope-labeled standard.

Internal Standard TypeAdvantagesDisadvantages
This compound (Stable Isotope-Labeled) - Nearly identical chemical and physical properties to Lomitapide.- Co-elutes with the analyte, providing optimal correction for matrix effects.- Compensates for variability in extraction recovery and instrument response.- Recommended by regulatory agencies.- Higher cost of synthesis compared to structural analogs.
Structural Analog - Lower cost.- Readily available in some cases.- Differences in physicochemical properties can lead to different extraction recoveries.- May not co-elute with the analyte, leading to inadequate correction for matrix effects.- May exhibit different ionization efficiencies.

Experimental Protocol: A Validated LC-MS/MS Method

While a specific peer-reviewed publication detailing a validated LC-MS/MS method for Lomitapide using this compound was not identified in the literature search, a representative protocol based on established methodologies for small molecule quantification in human plasma is presented below. This protocol is intended to serve as a template and should be fully validated according to regulatory guidelines before implementation.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS System and Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lomitapide: To be determined by infusion; this compound: To be determined by infusion
Collision Energy To be optimized for each transition
Declustering Potential To be optimized

Note: Specific MRM transitions and MS parameters must be optimized for the instrument in use.

Data Presentation: Expected Performance Characteristics

A validated method using this compound as an internal standard is expected to meet the following acceptance criteria as per FDA guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor CV ≤ 15%
Stability Analyte stable under various storage and handling conditions

Visualizing the Rationale and Workflow

To further illustrate the justification and the experimental process, the following diagrams are provided.

G cluster_0 Justification for this compound Selection Analyte Lomitapide Properties Identical Physicochemical Properties Analyte->Properties IS This compound IS->Properties Coelution Co-elution in LC Properties->Coelution Correction Effective Correction for Matrix Effects & Variability Coelution->Correction Result Accurate & Precise Quantification Correction->Result

Figure 1. Logical flow demonstrating the justification for selecting this compound.

G cluster_1 Bioanalytical Workflow Start Plasma Sample Spike Spike with this compound Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Data Data Processing (Analyte/IS Ratio) Inject->Data Result Final Concentration Data->Result

Figure 2. Experimental workflow for the quantification of Lomitapide.

A Comparative Guide to Internal Standards for the Quantitative Analysis of Lipid-Lowering Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid-lowering drugs in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability and ensuring data integrity.

This guide provides a comparative analysis of different internal standards used for the quantification of common lipid-lowering drugs, with a focus on statins. We will explore the performance of both stable isotope-labeled (SIL) internal standards and structural analog internal standards, supported by experimental data from various studies.

Types of Internal Standards

There are two primary categories of internal standards used in LC-MS/MS analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C)). This results in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the IS. Due to their near-identical physicochemical properties, SIL internal standards co-elute with the analyte and experience similar matrix effects and extraction efficiencies, providing the most accurate correction.[1][2]

  • Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. They should ideally have similar extraction recovery, chromatographic retention, and ionization response to the analyte. While more readily available and often less expensive than SIL internal standards, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[1][3]

Comparative Performance of Internal Standards for Statin Analysis

The following sections present a comparative overview of internal standards for three widely prescribed statins: Rosuvastatin, Pravastatin, and Simvastatin. The data is compiled from various studies to highlight the performance characteristics of different IS choices.

Rosuvastatin

Rosuvastatin is a potent synthetic statin. For its quantification, both SIL and structural analog internal standards have been employed.

Table 1: Comparison of Internal Standards for Rosuvastatin Analysis

Internal StandardTypeAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)Precision (% RSD)Accuracy (%)Reference
Rosuvastatin-d6 SIL99.3Not ReportedNo Significant Effect< 4.88Not Reported[4]
Atorvastatin Structural Analog> 50.14> 54.65Not Reported< 15Within ±15[5]
Gliclazide Structural Analog85.2 - 91.588.7 - 93.2Not Reported< 1097.8 - 103.2[6]
Fluconazole Structural AnalogNot ReportedNot ReportedNot Reported< 15.94< 3.7 (relative error)[7]

Analysis:

The data suggests that the SIL internal standard, Rosuvastatin-d6 , provides excellent recovery.[4] While a direct comparison of matrix effects is not available from these specific studies, it is widely accepted that SIL internal standards are superior in compensating for matrix-induced ion suppression or enhancement. The structural analogs show acceptable recovery and precision, but potential differences in ionization efficiency compared to rosuvastatin could lead to inaccuracies if significant matrix effects are present.

Pravastatin

Pravastatin is a hydrophilic statin. Method development for pravastatin has utilized both SIL and structural analog internal standards.

Table 2: Comparison of Internal Standards for Pravastatin Analysis

Internal StandardTypeAnalyte Recovery (%)IS Recovery (%)IS-Normalized Matrix FactorPrecision (% RSD)Accuracy (%)Reference
Pravastatin-D3 SILNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]
Omeprazole Structural Analog75.8 - 82.478.2 - 85.10.943< 995.7 - 104.2[9][10]

Analysis:

The study using Omeprazole as a structural analog IS for pravastatin provides comprehensive validation data, demonstrating good recovery, precision, and accuracy. The IS-normalized matrix factor of 0.943 is close to unity, suggesting that omeprazole effectively compensates for matrix effects in this particular assay.[9][10] While a direct comparison with Pravastatin-D3 is not available from a single study, the performance of omeprazole appears robust.

Simvastatin

Simvastatin is a lipophilic statin that is administered as an inactive lactone prodrug.

Table 3: Comparison of Internal Standards for Simvastatin Analysis

Internal StandardTypeAnalyte Recovery (%)IS Recovery (%)Precision (% RSD)Accuracy (%)Reference
Simvastatin-d6 SILNot ReportedNot ReportedNot ReportedNot Reported[11]
Atorvastatin Structural Analog> 95Not Reported< 2Not Reported[12]

Analysis:

Experimental Protocols

General Bioanalytical Method Validation Protocol

The validation of bioanalytical methods using internal standards typically follows guidelines from regulatory bodies like the FDA and EMA.[13][14][15] A general workflow is as follows:

  • Sample Preparation: A fixed amount of the internal standard is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples. The drug and IS are then extracted from the biological matrix (e.g., plasma) using techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[16]

  • Chromatographic Separation: The extracted sample is injected into an LC system, where the analyte and IS are separated from other components on a chromatographic column (e.g., C18).

  • Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the IS peak area and comparing this ratio to a calibration curve.

Specific Protocol Example: Rosuvastatin Quantification using Rosuvastatin-d6 IS

This protocol is based on the methodology described for the analysis of rosuvastatin in human plasma.[4]

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of human plasma, add 10 µL of the appropriate rosuvastatin stock standard and 500 ng/mL of d6-rosuvastatin internal standard.

    • Condition a SOLA SPE plate with methanol followed by water.

    • Load the plasma sample onto the SPE plate.

    • Wash the plate with a water/methanol mixture.

    • Elute the analyte and IS with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: Accucore RP-MS column.

    • Mobile Phase: A gradient of methanol and water with a suitable modifier.

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: ESI in positive or negative ion mode.

    • MRM Transitions: Monitor specific precursor-product ion pairs for rosuvastatin and rosuvastatin-d6.

  • Validation Parameters Evaluated:

    • Recovery: Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[4]

    • Matrix Effect: Determined by comparing the response of post-extraction spiked samples to neat standards.[4]

    • Precision and Accuracy: Evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.

    • Linearity: Determined by a calibration curve over a defined concentration range.

    • Stability: Assessed under various conditions (freeze-thaw, bench-top, long-term).

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing P1 Plasma Sample (Calibrators, QCs, Unknowns) P2 Add Internal Standard P1->P2 P3 Extraction (SPE, LLE, or PPT) P2->P3 A1 LC Separation P3->A1 A2 MS/MS Detection (MRM) A1->A2 D1 Peak Integration A2->D1 D2 Calculate Analyte/IS Area Ratio D1->D2 D3 Quantification via Calibration Curve D2->D3 Cholesterol_Biosynthesis_Pathway cluster_pathway Mevalonate Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Downstream Isoprenoids, Cholesterol Mevalonate->Downstream Statin Statins Statin->HMG_CoA Inhibition

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lomitapide-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Lomitapide-d8 are paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Compound Information:

Identifier Value
Chemical Name N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide
CAS Number 2459377-96-7[1]
Molecular Formula C₃₉H₂₉D₈F₆N₃O₂[1]
Molecular Weight 701.8 g/mol [1]
Formulation Crystalline solid[1]
Storage -20°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

Lomitapide is classified as a hazardous substance. The primary hazards associated with Lomitapide include:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

It is imperative to handle this compound, a deuterated form of Lomitapide, with the same precautions as the parent compound. The following personal protective equipment is mandatory when handling this compound:

Protection Type Specific PPE
Respiratory Protection Dust respirator
Hand Protection Protective gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.
Skin and Body Protection Protective clothing (e.g., lab coat) and protective boots if required.

A rescuer providing first aid should wear personal protective equipment, such as rubber gloves and air-tight goggles.[3]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Whenever possible, use a closed system or a local exhaust ventilation (e.g., a chemical fume hood) to prevent direct exposure to dust or aerosols.[3]

  • Ensure a safety shower and eye wash station are readily accessible.[3]

2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Aliquoting: Conduct these procedures in a designated area with appropriate engineering controls (e.g., a balance enclosure within a fume hood). Avoid generating dust.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to minimize dust generation.

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash hands and face thoroughly after handling.[3]

    • Take precautionary measures against static discharge.[2]

3. First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
Ingestion Rinse mouth. Seek medical attention if you feel unwell.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, empty vials) should be considered hazardous waste.

  • Segregate this waste into a clearly labeled, sealed container.

2. Decontamination:

  • Decontaminate work surfaces and non-disposable equipment after use. Use an appropriate cleaning agent and follow your institution's standard operating procedures for decontaminating surfaces exposed to potent compounds.

3. Disposal Procedure:

  • If a drug take-back program is not available, follow these steps for the disposal of the chemical waste:[4]

    • Do not crush tablets or capsules if disposing of the formulated product.[4]

    • Mix the this compound waste with an unappealing substance such as dirt, cat litter, or used coffee grounds.[4]

    • Place the mixture in a sealed container, such as a sealed plastic bag.[4]

    • Dispose of the sealed container in the trash.[4]

  • For empty containers, scratch out all personal or identifying information on the label before recycling or disposing of it in the trash.[4]

  • Important: Always adhere to local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weighing/Aliquoting in Containment prep_eng->handle_weigh handle_sol Solution Preparation handle_weigh->handle_sol handle_exp Experimental Use handle_sol->handle_exp post_decon Decontaminate Surfaces & Equipment handle_exp->post_decon post_ppe Remove and Dispose of PPE as Waste post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_seg Segregate Contaminated Waste post_wash->disp_seg If waste is generated disp_mix Mix with Inert Material disp_seg->disp_mix disp_seal Seal in Labeled Container disp_mix->disp_seal disp_trash Dispose in Accordance with Regulations disp_seal->disp_trash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.